4-(Hydrazinylmethyl)pyridine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyridin-4-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-9-5-6-1-3-8-4-2-6;;/h1-4,9H,5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPSNYWOQNBMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375457 | |
| Record name | 4-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89598-56-1 | |
| Record name | 4-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydrazinylmethyl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(Hydrazinylmethyl)pyridine Dihydrochloride
This document provides an in-depth technical guide for the synthesis of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. This guide outlines a comprehensive synthesis pathway, including detailed experimental protocols and quantitative data.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process commencing from the readily available starting material, 4-methylpyridine (also known as 4-picoline). The pathway involves the initial formation of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, which is subsequently reacted with hydrazine hydrate to yield the target compound.
The overall synthesis can be visualized as a two-stage process:
-
Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
-
Oxidation: 4-Methylpyridine is oxidized to isonicotinic acid.
-
Esterification: Isonicotinic acid is converted to its methyl ester, methyl isonicotinate.
-
Reduction: The methyl ester is reduced to 4-pyridinemethanol.
-
Chlorination: 4-Pyridinemethanol is chlorinated to form 4-(chloromethyl)pyridine hydrochloride.
-
-
Stage 2: Synthesis of this compound
-
Hydrazinolysis: 4-(Chloromethyl)pyridine hydrochloride is reacted with hydrazine hydrate.
-
Salt Formation: The resulting 4-(hydrazinylmethyl)pyridine is converted to its stable dihydrochloride salt.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for each major step of the synthesis.
Table 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
| Step | Starting Material | Reagents | Product | Molar Ratio (Starting Material:Reagent) | Reaction Conditions | Yield |
| Oxidation | 4-Methylpyridine | Potassium permanganate, Water | Isonicotinic acid | 1 : 2.1-2.3 | 75-80°C, 35 min | High |
| Esterification | Isonicotinic acid | Methanol, Sulfuric acid | Methyl isonicotinate | 1 : 1.3 (Isonicotinic acid:Methanol) | Acidic | High |
| Reduction | Methyl isonicotinate | Sodium borohydride, Aluminum chloride, THF/Toluene | 4-Pyridinemethanol | - | 0-5°C, 3-4 h | - |
| Chlorination | 4-Pyridinemethanol | Thionyl chloride | 4-(Chloromethyl)pyridine hydrochloride | 1 : 1.1-1.3 | - | 82% |
Table 2: Synthesis of this compound
| Step | Starting Material | Reagents | Product | Molar Ratio (Starting Material:Reagent) | Reaction Conditions | Yield |
| Hydrazinolysis | 4-(Chloromethyl)pyridine hydrochloride | Hydrazine hydrate, Ethanol | 4-(Hydrazinylmethyl)pyridine | 1 : 5 | Reflux, 4 h | High |
| Salt Formation | 4-(Hydrazinylmethyl)pyridine | Hydrochloric acid, Ethanol | This compound | - | 0°C to room temperature | High |
Experimental Protocols
Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride[1]
This multi-step synthesis is adapted from patent CN105085378A.[1]
3.1.1. Step 1: Oxidation of 4-Methylpyridine to Isonicotinic Acid
-
To a 250 mL flask, add 4-methylpyridine (18.6 g, 0.2 mol) and water (150 mL).
-
Heat the mixture to 80°C.
-
Add potassium permanganate (66.36 g, 0.42 mol) in portions, maintaining the temperature between 75-80°C.
-
Stir the reaction mixture at this temperature for 35 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction solution to 3 with 2 mol/L hydrochloric acid.
-
Cool the reaction mixture to 25°C and collect the precipitated isonicotinic acid by suction filtration.
3.1.2. Step 2: Esterification of Isonicotinic Acid to Methyl Isonicotinate
-
React the isonicotinic acid from the previous step with methanol (12 g, 0.26 mol) in the presence of a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture, and extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain methyl isonicotinate.
3.1.3. Step 3: Reduction of Methyl Isonicotinate to 4-Pyridinemethanol
-
Dissolve the methyl isonicotinate in a 1:1 mixture of THF and toluene (150 mL total).
-
Cool the solution to 0-5°C.
-
Add sodium borohydride (34 g, 0.9 mol) and aluminum chloride in portions.
-
Continue the reaction for 3-4 hours at this temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction and work up to isolate the 4-pyridinemethanol.
3.1.4. Step 4: Chlorination of 4-Pyridinemethanol to 4-(Chloromethyl)pyridine Hydrochloride
-
Dissolve the 4-pyridinemethanol in a suitable solvent such as methanol.
-
React with thionyl chloride (26.18 g, 0.22 mol).
-
Monitor the reaction by TLC.
-
Upon completion, the product, 4-(chloromethyl)pyridine hydrochloride, will precipitate.
-
Collect the solid by suction filtration to obtain the product (yield: 26.9 g, 82%).
Stage 2: Synthesis of this compound
3.2.1. Step 5: Hydrazinolysis of 4-(Chloromethyl)pyridine Hydrochloride
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in ethanol (150 mL).
-
To this suspension, add hydrazine hydrate (25 g, 0.5 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a residue.
3.2.2. Step 6: Formation of this compound
-
Dissolve the residue from the previous step in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes, then allow to warm to room temperature.
-
Collect the precipitate by suction filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield this compound.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the conversion to the final product.
References
Physicochemical properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride
An In-depth Technical Guide on the Physicochemical Properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related compounds and established principles to provide a robust profile.
Compound Identity
Chemical Structure:
-
IUPAC Name: (pyridin-4-ylmethyl)hydrazin-1-ium dichloride
-
CAS Number: 89598-56-1[1]
-
Molecular Formula: C₆H₁₁Cl₂N₃[1]
-
Molecular Weight: 196.08 g/mol [1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. The data presented below is a combination of available information and predictions based on its chemical structure as a dihydrochloride salt of a pyridine derivative.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Weight | 196.08 g/mol | [1] |
| Physical State | Solid | Inferred from related salts |
| Melting Point | Not available. Expected to be >200 °C with decomposition. | Based on similar compounds like 4-hydrazinopyridine hydrochloride (244-250 °C) |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | Inferred from salt nature |
| Solubility | Water: SolubleEthanol: SolubleDMSO: Soluble | Inferred from its salt structure and properties of similar compounds[2][3][4] |
| pKa | Not available. Estimated pKa₁ ~4-5 (pyridinium ion), pKa₂ ~7-8 (hydrazinium ion). | Based on typical pKa values for pyridinium and hydrazinium moieties[5][6] |
Spectral Data (Predicted)
Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene (-CH₂-) protons, and exchangeable protons from the ammonium (-NH₃⁺) and hydrazinium (-NH-) groups. Due to the electron-withdrawing effect of the protonated nitrogen, the pyridine ring protons are expected to appear downfield (δ > 8.0 ppm)[7]. The methylene protons would likely appear as a singlet around δ 4.0-4.5 ppm. The N-H protons will be broad and their chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the pyridine ring carbons and the methylene carbon. The pyridine carbons are expected in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen appearing most downfield[8][9]. The methylene carbon signal would be expected around δ 50-60 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad band in the 2500-3200 cm⁻¹ region would correspond to the N-H stretching vibrations of the hydrazinium and pyridinium ammonium groups[10][11][12]. C-H stretching vibrations for the aromatic pyridine ring are expected around 3000-3100 cm⁻¹[10]. Aromatic C=C and C=N stretching vibrations should appear in the 1400-1650 cm⁻¹ region[10].
-
Mass Spectrometry: The mass spectrum would show the molecular ion of the free base (C₆H₉N₃) at m/z 123.08. Fragmentation would likely involve the loss of the hydrazine group or cleavage of the pyridine ring.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow.
Solubility Determination
This protocol determines the solubility of the compound in various solvents.
Methodology:
-
Add a known amount (e.g., 10 mg) of the compound to a vial.
-
Add a small, measured volume (e.g., 0.1 mL) of the solvent (e.g., water, ethanol, DMSO) to the vial.
-
Vigorously stir or vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments until the solid dissolves completely or a maximum volume is reached.
-
Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constants (pKa) of the ionizable groups.
Methodology:
-
A precisely weighed amount of the compound is dissolved in a known volume of deionized water.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the half-equivalence points on the titration curve.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.
Caption: Proposed synthesis route for this compound.
Caption: General workflow for the physicochemical characterization of a chemical compound.
Caption: Conceptual diagram of the role of pyridine scaffolds in drug discovery.[13][14][15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemodex.com [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. Pyridine hydrochloride [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Hydrazinylmethyl)pyridine dihydrochloride
CAS Number: 89598-56-1
This technical guide provides a comprehensive overview of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a versatile pyridine derivative. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Properties
This compound is a chemical compound featuring a pyridine ring substituted with a hydrazinylmethyl group, supplied as a dihydrochloride salt.[1] This salt form generally enhances the compound's stability and solubility in aqueous solutions.[1] It is typically a white to off-white or pale yellow crystalline solid.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 89598-56-1 | [1][2][3] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [1][2][4] |
| Molecular Weight | 196.08 g/mol | [1][4][5] |
| Appearance | White to off-white solid; Pale Yellow Solid | [1] |
| Purity | Typically ≥95% or ≥97% | [1][2][3] |
| Storage | Room temperature, under inert gas (nitrogen or Argon) at 2-8°C | [2][4] |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6][7][8] Pyridine and its derivatives are key components in drugs for a wide range of conditions, including tuberculosis, HIV/AIDS, cancer, and arthritis.[6][7][8]
This compound is classified as a "Protein Degrader Building Block".[2] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecules designed to induce the degradation of specific proteins. The hydrazine group is a reactive functional group that can be used to link the pyridine moiety to other chemical entities.[1]
Potential Roles in Drug Design:
-
Scaffold for Novel Compounds: The pyridine ring can serve as a core structure for building new bioactive molecules.
-
Linker Chemistry: The hydrazinylmethyl group provides a reactive handle for conjugating the molecule to other fragments, for example, in the creation of PROTACs or antibody-drug conjugates (ADCs).
-
Intermediate for Heterocycle Synthesis: Hydrazine derivatives are common precursors for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical mechanism by which a drug derived from this compound might function, for instance, as part of a PROTAC that targets a specific protein for degradation.
Caption: Hypothetical mechanism of action for a PROTAC derived from the title compound.
Experimental Protocols
Detailed experimental protocols for this compound are not specified in the search results. However, a general protocol for a reaction characteristic of hydrazine compounds, such as the formation of a hydrazone from an aldehyde or ketone, can be provided as an example of its potential use.
General Protocol: Hydrazone Formation
This protocol describes a general procedure for reacting a hydrazine derivative with a carbonyl compound.
Materials:
-
This compound
-
An aldehyde or ketone (e.g., benzaldehyde)
-
A suitable solvent (e.g., ethanol, methanol)
-
A weak acid catalyst (e.g., a few drops of acetic acid), if necessary
-
A base (e.g., triethylamine or sodium acetate) to neutralize the dihydrochloride salt and free the hydrazine.
Procedure:
-
Dissolution: Dissolve this compound in the chosen solvent.
-
Neutralization: Add a suitable base (approximately 2 molar equivalents) to the solution to liberate the free hydrazine. Stir for a short period.
-
Addition of Carbonyl: Add the aldehyde or ketone (1 molar equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, the product hydrazone may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Experimental Workflow: General Hydrazone Synthesis
References
- 1. CAS 89598-56-1: Pyridine,4-(hydrazinylmethyl)-, hydrochlor… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 89598-56-1 Cas No. | 4-(Hydrazinomethyl)pyridine dihydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. 89598-56-1 CAS MSDS ((4-PYRIDYLMETHYL)HYDRAZINEDIHYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Hydrazinylmethyl)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known information regarding the molecular structure and properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development. It is important to note that while basic chemical information for this compound is available, detailed experimental data, including crystallographic analysis and specific biological activity, is not extensively documented in publicly accessible scientific literature. This guide compiles the available data and presents a theoretical framework for its synthesis and potential application based on its classification as a chemical building block.
Chemical and Physical Properties
This compound is a pyridine derivative containing a hydrazinylmethyl group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions. Commercial suppliers typically describe it as a white to off-white or pale yellow solid with purity levels ranging from 95% to over 97%.[1][2]
| Property | Value | Source |
| CAS Number | 89598-56-1 | [1][2] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [1][2] |
| Molecular Weight | 196.08 g/mol | [1][2] |
| Appearance | White to off-white/pale yellow solid | [1] |
| Purity | 95% to >97% | [1][2] |
| Solubility | Soluble in water | [1] |
Molecular Structure Analysis
Detailed crystallographic data for this compound, including precise bond lengths and angles, is not currently available in the public domain. A comprehensive structural analysis would require experimental techniques such as X-ray crystallography.
Synthesis and Characterization
Theoretical Synthesis Pathway
A potential two-step synthesis could involve the formation of a hydrazone followed by reduction.
-
Hydrazone Formation: 4-Pyridinecarboxaldehyde is reacted with an excess of hydrazine hydrate, typically in an alcohol solvent such as ethanol, to form the corresponding pyridin-4-ylmethylenehydrazine.
-
Reduction and Salt Formation: The resulting hydrazone is then reduced to the hydrazine. A common reducing agent for this transformation is sodium borohydride. Following the reduction, the addition of hydrochloric acid would yield the desired this compound salt.
References
An In-depth Technical Guide to the Solubility of 4-(Hydrazinylmethyl)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide furnishes detailed, established experimental protocols for solubility determination. Furthermore, qualitative solubility assessments based on the compound's chemical structure and data from related pyridine derivatives are presented to offer valuable insights for researchers. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug development and other research areas where the solubility of this compound is a critical parameter.
Introduction to this compound
This compound is a pyridine derivative with the chemical formula C₆H₁₁Cl₂N₃[1]. As a dihydrochloride salt, it is expected to exhibit significantly different solubility properties compared to its free base form. The presence of the hydrophilic hydrazinyl group and the ionic nature of the dihydrochloride salt suggest a predisposition for solubility in polar solvents. The pyridine ring, while aromatic, contributes to the overall polarity of the molecule. This compound and its derivatives are of interest in medicinal chemistry, potentially as intermediates in the synthesis of more complex molecules, including those investigated as protein degrader building blocks[1]. Understanding its solubility is paramount for its effective use in synthesis, formulation, and various biological assays.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The presence of the dihydrochloride salt and the hydrazinyl group allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents can solvate the ionic and polar parts of the molecule, although likely less effectively than protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The high polarity and ionic character of the molecule are incompatible with the non-polar nature of these solvents. |
It is important to note that these are predictions and empirical determination is necessary for accurate solubility data.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section provides detailed and established experimental protocols for determining the solubility of this compound.
Gravimetric Method (Equilibrium Solubility)
This method is considered a gold standard for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with sealed caps
-
Filtration device (e.g., syringe filters with low analyte binding)
-
Evaporation apparatus (e.g., vacuum oven, rotary evaporator)
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by direct filtration using a pre-conditioned filter.
-
Accurately weigh a clean, dry container.
-
Transfer the filtered saturated solution to the pre-weighed container and record the combined mass.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent).
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its light absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests high solubility in polar protic solvents and limited solubility in non-polar solvents. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust framework for the empirical determination of this critical physicochemical property. Accurate solubility data is essential for advancing the study and application of this and related compounds in medicinal chemistry and other scientific disciplines.
References
Potential Research Areas for 4-(Hydrazinylmethyl)pyridine dihydrochloride: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydrazinylmethyl)pyridine dihydrochloride is a bifunctional building block with significant potential in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its structure, featuring a reactive hydrazine moiety and a pyridyl group, makes it an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents. The pyridine ring can enhance water solubility and participate in crucial binding interactions, while the hydrazine group offers a versatile handle for conjugation to various molecules of interest. This technical guide outlines potential research avenues, provides detailed experimental protocols, and presents key data to facilitate the exploration of this promising compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl₂N₃ | Commercial Supplier Data |
| Molecular Weight | 196.08 g/mol | Commercial Supplier Data |
| CAS Number | 89598-56-1 | Commercial Supplier Data |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF | General Knowledge |
| Stability | Stable under standard laboratory conditions. The dihydrochloride salt enhances stability and solubility. | General Knowledge |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a suitable precursor with hydrazine.
Proposed Synthetic Pathway
The most direct synthesis starts from the commercially available 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Hydrazine hydrate (excess)
-
Ethanol (or another suitable polar solvent)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification and Salt Formation: To the crude residue, add a minimal amount of water to dissolve the product. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2 to ensure the formation of the dihydrochloride salt.
-
Precipitation: Add diethyl ether to the acidic aqueous solution to precipitate the this compound salt.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Area: Development of PROTACs
The primary and most promising application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Role as a Linker Component
This compound can be incorporated as a key component of the linker that connects the target protein-binding ligand (warhead) and the E3 ligase-binding ligand. The hydrazine moiety allows for the formation of a stable hydrazone bond with an aldehyde- or ketone-functionalized warhead or E3 ligase ligand.
Caption: Workflow for PROTAC synthesis using the title compound.
Experimental Protocol: PROTAC Synthesis via Hydrazone Linkage
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized target protein ligand
-
E3 ligase ligand with a suitable reactive handle (e.g., carboxylic acid for amide coupling)
-
Coupling agents (e.g., HATU, HOBt) and a tertiary amine base (e.g., DIPEA)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Hydrazone Formation:
-
Dissolve the aldehyde- or ketone-functionalized target protein ligand (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Add this compound (1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by LC-MS.
-
Purify the resulting pyridyl hydrazone intermediate, for example, by flash chromatography.
-
-
Coupling to E3 Ligase Ligand:
-
The pyridyl hydrazone intermediate now has a free amine on the pyridine ring (or can be functionalized to have one). This step assumes a functional handle on the pyridine ring for coupling. Correction: The pyridine nitrogen itself can be a point of attachment, or the methyl group can be further functionalized. A more direct approach is to couple the hydrazine to a linker that is already attached to the E3 ligase ligand.
Revised and More Plausible Protocol:
-
-
Functionalization of E3 Ligase Ligand with a Linker:
-
Synthesize a linker containing an aldehyde or ketone and a reactive group for attachment to the E3 ligase ligand (e.g., a carboxylic acid).
-
Couple this linker to the E3 ligase ligand using standard coupling chemistry (e.g., amide bond formation).
-
-
Hydrazone Formation with the Pyridyl Hydrazine:
-
Dissolve the aldehyde/ketone-functionalized E3 ligase-linker conjugate (1 equivalent) in a suitable solvent.
-
Add 4-(Hydrazinylmethyl)pyridine (the free base, generated by neutralizing the dihydrochloride salt with a base like triethylamine) (1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
-
Characterization: Confirm the structure of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and HPLC.
Potential Research Area: Bioorthogonal Chemistry and Bioconjugation
The hydrazine moiety of this compound can participate in bioorthogonal reactions, specifically the formation of hydrazones with aldehydes and ketones. This allows for the specific labeling and conjugation of biomolecules in complex biological systems.
Application in Cellular Imaging and Probe Development
By reacting 4-(Hydrazinylmethyl)pyridine with a fluorophore or other reporter molecule that contains an aldehyde or ketone, a fluorescent probe can be synthesized. This probe could then be used to label specific cellular components or to track the localization of a drug molecule.
Caption: Bioorthogonal labeling strategy using the title compound.
Experimental Protocol: Synthesis and Application of a Fluorescent Probe
Materials:
-
This compound
-
An aldehyde- or ketone-containing fluorophore (e.g., a derivative of fluorescein or rhodamine)
-
Cell culture reagents
-
Fluorescence microscope
Procedure:
-
Probe Synthesis: Synthesize the fluorescent probe by reacting 4-(Hydrazinylmethyl)pyridine with the aldehyde-functionalized fluorophore, following a similar procedure to the hydrazone formation described in section 4.2. Purify the probe by HPLC.
-
Cellular Labeling:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with the fluorescent probe at various concentrations and for different incubation times.
-
Wash the cells to remove any unbound probe.
-
-
Imaging:
-
Fix and permeabilize the cells if necessary.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Biological Evaluation of Derived Compounds
Once novel compounds, such as PROTACs, are synthesized using this compound, a series of biological assays are required to evaluate their efficacy and mechanism of action.
Workflow for PROTAC Evaluation
Caption: Experimental workflow for the biological evaluation of a PROTAC.
Key Experimental Protocols
-
Target Degradation Assay (Western Blot):
-
Treat cells with the synthesized PROTAC at various concentrations and time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of target protein degradation.
-
-
Cell Viability Assay (e.g., MTT):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC.
-
After a set incubation period (e.g., 72 hours), add MTT reagent to each well.
-
Incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.
-
Conclusion and Future Directions
This compound is a versatile and valuable building block for modern drug discovery. Its application in the synthesis of PROTACs and bioconjugates opens up numerous avenues for research. Future work should focus on the synthesis of libraries of PROTACs with varying linkers derived from this compound to explore the structure-activity relationships for different protein targets. Furthermore, the stability of the resulting hydrazone linkage under various biological conditions should be thoroughly investigated to optimize the pharmacokinetic properties of the final drug candidates. The development of novel bioorthogonal reaction partners for the hydrazine moiety could also expand the utility of this compound in chemical biology.
Theoretical Insights into 4-(Hydrazinylmethyl)pyridine Dihydrochloride: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-(Hydrazinylmethyl)pyridine dihydrochloride. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established computational techniques and data from structurally analogous pyridine and hydrazine derivatives to outline a robust framework for its theoretical investigation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, computational biology, and drug discovery by detailing protocols for in silico analysis, presenting data in a structured format, and illustrating key computational workflows.
Introduction
This compound belongs to the pyridine class of compounds, which are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs.[1] The incorporation of a hydrazinylmethyl group introduces unique structural and electronic features that may confer interesting biological activities. Theoretical studies, employing methods such as Density Functional Theory (DFT) and molecular modeling, are indispensable for elucidating the physicochemical properties, reactivity, and potential biological interactions of such novel compounds. These computational approaches offer a cost-effective and efficient means to predict molecular geometry, electronic structure, and binding affinities, thereby guiding further experimental research and drug development efforts.[2][3]
Computational Methodology
A variety of computational methods can be employed to investigate the properties of this compound. The choice of method depends on the specific properties of interest.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure of molecules.[4][5][6]
Experimental Protocol: Geometry Optimization and Electronic Structure Calculation
-
Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: The geometry optimization and subsequent electronic property calculations are performed using a DFT functional, such as B3LYP, which has been shown to provide accurate results for organic molecules.[7][8]
-
Basis Set Selection: A suitable basis set, for instance, 6-311++G(d,p), is chosen to ensure a good balance between accuracy and computational cost.[9]
-
Software: The calculations are carried out using a quantum chemistry software package like Gaussian or Spartan.[7][10]
-
Properties Calculated: Key properties to be calculated include:
-
Optimized molecular geometry (bond lengths and angles)
-
Frontier Molecular Orbitals (HOMO and LUMO) energies and surfaces
-
Molecular Electrostatic Potential (MEP) map
-
Natural Bond Orbital (NBO) analysis
-
Vibrational frequencies
-
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein.[11][12]
Experimental Protocol: Molecular Docking Study
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning correct atom types and charges.
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Binding Site Definition: The binding site on the protein is defined, often based on the location of a known co-crystallized ligand.
-
Docking Simulation: A docking program (e.g., AutoDock, DOCK) is used to sample different conformations and orientations of the ligand within the binding site and to score the resulting poses.[11]
-
Analysis: The predicted binding poses and their corresponding scores are analyzed to identify the most favorable binding mode and to estimate the binding affinity.
Data Presentation
The following tables present hypothetical yet representative quantitative data that could be obtained from the theoretical studies of this compound, based on findings for similar molecules.
Table 1: Calculated Quantum Chemical Properties
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 3.5 D |
| Heat of Formation | 150.2 kcal/mol |
Table 2: Key Geometrical Parameters (Optimized Structure)
| Parameter | Bond Length (Å) / Angle (°) |
| C-C (pyridine ring) | 1.39 - 1.40 |
| C-N (pyridine ring) | 1.33 - 1.34 |
| C-CH2 | 1.51 |
| CH2-NH | 1.46 |
| NH-NH2 | 1.45 |
| C-N-C (pyridine ring) | 117.0 |
| C-C-CH2 | 121.5 |
Table 3: Molecular Docking Results against a Hypothetical Kinase
| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -7.8 | ASP145, LYS88, GLU102 |
| 2 | -7.2 | TYR80, LEU130 |
| 3 | -6.9 | PHE78, VAL95 |
Visualizations
The following diagrams illustrate common workflows in the theoretical study of small molecules.
Caption: Workflow for a typical DFT calculation.
Caption: General workflow for molecular docking.
Conclusion
This guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing the detailed computational protocols for DFT calculations and molecular docking, researchers can gain significant insights into the molecule's structural, electronic, and potential biological properties. The structured data presentation and workflow visualizations provided herein serve as a template for organizing and interpreting computational results. While the presented quantitative data is illustrative, the methodologies described are robust and widely applicable, paving the way for a deeper understanding of this and other novel pyridine derivatives in the context of drug discovery and development.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. scialert.net [scialert.net]
- 11. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 4-(Hydrazinylmethyl)pyridine dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Hydrazinylmethyl)pyridine dihydrochloride. The information herein is collated from publicly available safety data sheets, relevant scientific literature on related compounds, and established international guidelines for stability testing. This document is intended to equip researchers and drug development professionals with the critical information needed for the proper handling, storage, and stability assessment of this compound.
Core Stability Profile and Recommended Storage
This compound is a chemical intermediate used in various research and development applications. Understanding its stability profile is crucial for ensuring its integrity and the reproducibility of experimental results.
General Recommendations:
Based on available safety data sheets and chemical properties, the following storage conditions are recommended to maintain the stability of this compound:
-
Temperature: While some suppliers suggest storage at room temperature[1], a more conservative and often recommended condition is refrigeration at 2-8°C. For long-term storage, colder temperatures may be preferable, but freezing should be evaluated for potential physical changes.
-
Atmosphere: It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and degradation from atmospheric components.
-
Container: The compound should be stored in a tightly sealed container to prevent moisture ingress and exposure to air.[2][3][4]
-
Light: Protect from light to prevent photodegradation. Amber vials or storage in a dark place is recommended.
-
Moisture: The compound is noted to be hygroscopic; therefore, it is critical to protect it from moisture and high humidity conditions.
A summary of recommended storage conditions is provided in Table 1.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature | To minimize thermal degradation. Refrigeration is generally preferred for long-term stability. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | To prevent oxidation. |
| Light | Protect from Light | To prevent photodegradation. |
| Moisture | Keep in a Dry Place | The compound is hygroscopic and can degrade in the presence of water. |
| Container | Tightly Sealed | To prevent exposure to air and moisture. |
Physicochemical Properties and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its physicochemical properties. Key properties and potential degradation pathways are outlined below.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁Cl₂N₃ |
| Molecular Weight | 196.08 g/mol |
| Appearance | White to off-white solid |
| Hygroscopicity | Reported to be hygroscopic |
Potential Degradation Pathways
A logical workflow for investigating the intrinsic stability of the compound is presented in the following diagram.
Caption: Workflow for assessing the intrinsic stability of this compound.
Experimental Protocols for Stability Assessment
To perform a comprehensive stability assessment, a series of experiments should be conducted. The following are detailed protocols for key stability-indicating tests.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and pathways. A general protocol is provided below, which should be adapted based on preliminary results.
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a predetermined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for a predetermined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a predetermined period.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Expose the solid to a higher temperature (e.g., 60°C) in a thermostatic oven.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for analysis.
-
-
Photostability Testing (Solid State):
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][6][7][8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, dissolve the samples and analyze.
-
Analysis: All samples should be analyzed by a stability-indicating HPLC method. The percentage degradation should be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Hygroscopicity Testing
Objective: To determine the tendency of the compound to absorb atmospheric moisture.
Protocol (based on European Pharmacopoeia):
-
Accurately weigh approximately 1 g of the substance into a tared container.
-
Place the open container in a desiccator containing a saturated solution of ammonium chloride or ammonium sulfate, which maintains a relative humidity of approximately 80%.
-
Store the desiccator at 25 ± 1°C for 24 hours.
-
Reweigh the sample and calculate the percentage increase in weight.
-
The hygroscopicity can be classified based on the percentage weight gain as described in Table 3.
Table 3: Classification of Hygroscopicity
| Classification | % Weight Increase |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
A workflow for hygroscopicity determination is illustrated below.
Caption: A simplified workflow for determining the hygroscopicity of a substance.
Stability-Indicating HPLC Method Development
A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.
Objective: To develop an HPLC method to quantify this compound and its degradation products.
Example HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 260 nm).
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Concluding Remarks
The stability of this compound is a critical parameter for its effective use in research and development. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere in a tightly sealed container—is paramount. For comprehensive characterization, the experimental protocols provided in this guide for forced degradation, hygroscopicity, and the development of a stability-indicating HPLC method should be followed. While specific quantitative data for this compound is not widely published, the provided methodologies and data on related structures offer a robust framework for its stability assessment.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Unraveling the Enigmatic Mechanism of Action: 4-(Hydrazinylmethyl)pyridine dihydrochloride
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 4-(Hydrazinylmethyl)pyridine dihydrochloride is not extensively available in the public domain. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of its core chemical moieties: the pyridine ring and the hydrazine group. The information provided herein is intended to serve as a foundational resource for stimulating further investigation and is built upon the established pharmacology of related compounds.
Executive Summary
This compound is a molecule of interest due to the established bioactivity of its constituent parts. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, imparting a wide range of pharmacological effects.[1][2] The hydrazine functional group is also a key component of several clinically significant drugs and is known to engage in unique biochemical interactions. This technical guide explores the plausible molecular pathways and pharmacological targets through which this compound may exert its biological effects. The potential mechanisms discussed include enzyme inhibition, modulation of neurotransmitter systems, and the generation of reactive oxygen species.
The Pyridine Moiety: A Privileged Scaffold in Pharmacology
The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]
Potential Biological Targets
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enabling interactions with various biological targets such as enzymes and receptors. The specific substitution pattern on the pyridine ring dictates its target specificity and pharmacological outcome.
The Hydrazine Moiety: A Hub of Reactive Potential
The hydrazine group (-NHNH2) is a potent functional group known for its role in the mechanism of action of several important drugs, including the antitubercular agent isoniazid and some monoamine oxidase inhibitors.[3][4]
Enzyme Inhibition
Hydrazine derivatives are well-documented as inhibitors of various enzymes. A prominent example is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. The hydrazine moiety can form a reactive intermediate that covalently binds to the enzyme's active site or its cofactor, leading to irreversible inhibition.
Interference with Pyridoxine Metabolism
Certain hydrazine-containing compounds are known to interfere with the metabolism of pyridoxine (vitamin B6).[4] Pyridoxal phosphate, the active form of vitamin B6, is a critical cofactor for numerous enzymes, including those involved in the synthesis of neurotransmitters like GABA.[4] Inhibition of pyridoxal phosphate-dependent enzymes could lead to a reduction in GABA levels, potentially resulting in neurotoxic effects.[4]
Generation of Reactive Species
The metabolism of hydrazine derivatives can lead to the formation of free radicals and reactive oxygen species (ROS).[5] This can occur through enzymatic pathways involving cytochrome P450 or peroxidases.[5] The resulting oxidative stress can lead to cellular damage and contribute to the compound's overall biological effect and potential toxicity.[5]
Potential Integrated Mechanisms of Action
The biological activity of this compound is likely a result of the interplay between its pyridine and hydrazine components. The pyridine ring may guide the molecule to specific biological targets, while the hydrazine group executes the primary interaction, be it enzyme inhibition or redox cycling.
Tabular Summary of Potential Activities
| Moiety | Potential Biological Activity | Potential Molecular Targets | References |
| Pyridine | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory | Enzymes, Receptors | [1][2] |
| Hydrazine | Enzyme Inhibition | Monoamine Oxidase (MAO), Diamine Oxidase (DAO), Pyridoxal phosphate-dependent enzymes | [3][4] |
| Interference with Vitamin B6 Metabolism | Glutamic acid decarboxylase | [4] | |
| Generation of Reactive Oxygen Species | Cytochrome P450, Peroxidases | [5] |
Visualizing Potential Mechanisms
The following diagrams illustrate the potential signaling pathways and molecular interactions that may be involved in the mechanism of action of this compound, based on the known activities of its constituent moieties.
Caption: Potential mechanism of irreversible enzyme inhibition by this compound.
Caption: Potential pathway for the generation of oxidative stress.
Caption: Potential interference with GABA synthesis via pyridoxine antagonism.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of targeted experiments are required. The following are suggested protocols based on the potential mechanisms discussed.
Enzyme Inhibition Assays
-
Objective: To assess the inhibitory activity of this compound against a panel of relevant enzymes (e.g., MAO-A, MAO-B, diamine oxidase).
-
Methodology:
-
Recombinant human enzymes should be used.
-
A suitable substrate for each enzyme that produces a detectable signal (e.g., fluorescent, colorimetric) upon conversion should be selected.
-
The compound will be pre-incubated with the enzyme at various concentrations.
-
The reaction will be initiated by the addition of the substrate.
-
The reaction progress will be monitored over time using a plate reader.
-
IC50 values will be calculated from the dose-response curves.
-
To determine the mode of inhibition (e.g., reversible, irreversible, competitive), kinetic studies should be performed by varying both substrate and inhibitor concentrations.
-
Assessment of Oxidative Stress in Cell Culture
-
Objective: To determine if this compound induces oxidative stress in a cellular context.
-
Methodology:
-
A relevant cell line (e.g., a neuronal cell line if neuroactivity is suspected) will be cultured.
-
Cells will be treated with varying concentrations of the compound for different time points.
-
Intracellular ROS levels will be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Markers of oxidative damage, such as lipid peroxidation (e.g., malondialdehyde assay) and protein carbonylation, can also be quantified.
-
Cell viability assays (e.g., MTT, LDH) should be run in parallel to assess cytotoxicity.
-
Evaluation of Effects on Neurotransmitter Systems
-
Objective: To investigate the impact of this compound on neurotransmitter levels and the activity of related enzymes.
-
Methodology:
-
In vitro studies can assess the compound's effect on the activity of enzymes involved in neurotransmitter synthesis and degradation (e.g., glutamic acid decarboxylase).
-
In vivo studies using animal models (e.g., rodents) can be employed.
-
Following administration of the compound, brain tissue can be collected.
-
Neurotransmitter levels (e.g., GABA, glutamate, monoamines) in specific brain regions can be quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Conclusion and Future Directions
This compound holds potential as a pharmacologically active agent due to its hybrid structure. While its precise mechanism of action remains to be elucidated, the known biological activities of pyridine and hydrazine derivatives provide a strong foundation for targeted investigation. Future research should focus on the experimental validation of the potential mechanisms outlined in this guide. A thorough understanding of its molecular interactions is paramount for any future development of this compound for therapeutic applications. The provided experimental frameworks offer a starting point for researchers to unravel the biological intricacies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 4-(Hydrazinylmethyl)pyridine Dihydrochloride: A Technical Guide
This technical guide provides an in-depth overview of the safety and handling precautions for 4-(Hydrazinylmethyl)pyridine dihydrochloride, targeting researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, this guide synthesizes information from related pyridine derivatives to offer a comprehensive, albeit precautionary, safety protocol.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation.
GHS Hazard Classification (Inferred from Pyridine Hydrochloride):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes available data for the target compound and related pyridine compounds for comparison.
| Property | This compound | Pyridine | Pyridine Hydrochloride |
| CAS Number | 89598-56-1 | 110-86-1 | 628-13-7 |
| Molecular Formula | C6H11Cl2N3 | C5H5N | C5H6ClN |
| Molecular Weight | 196.08 g/mol [1] | 79.10 g/mol | 115.57 g/mol |
| Appearance | Not specified | Colorless liquid | Beige solid |
| Boiling Point | Not specified | 115 °C | Not specified |
| Melting Point | Not specified | -42 °C | Not specified |
| Density | Not specified | 0.978 g/cm³ | Not specified |
| Solubility | Likely water-soluble | Miscible with water | Water soluble |
Toxicological Data
No specific toxicological studies for this compound were found. The data below is for pyridine and should be used as a conservative estimate of potential toxicity.
| Metric | Value (for Pyridine) | Species | Route |
| LD50 (Lethal Dose, 50%) | 880 mg/kg | Dog | Intravenous |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risks.[2][3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[2][3]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and gloves resistant to pyridine, such as nitrile or neoprene.[2]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Keep containers tightly closed when not in use.[2]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and ignition sources.[2][4]
-
Keep containers tightly sealed.[4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
In case of exposure, immediate action is critical.[3]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety.
Small Spills:
-
Ensure proper PPE is worn (gloves, goggles, lab coat).
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
Large Spills:
-
Evacuate the area immediately.
-
Secure the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department or emergency services.
-
Ensure the area is well-ventilated before re-entry.
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not available, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. These include:
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This test involves applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of irritation or corrosion over a set period.
-
OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This guideline describes the procedure for applying the test substance to the eye of an animal and observing for any ocular lesions.
-
OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This method is used to estimate the LD50 of a substance after oral administration.
Visualizations
The following diagrams illustrate key safety workflows.
Caption: Workflow for handling a chemical spill.
Caption: First aid procedures for chemical exposure.
References
- 1. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application Notes and Protocols for 4-(Hydrazinylmethyl)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 4-(Hydrazinylmethyl)pyridine dihydrochloride as a versatile building block in synthetic and medicinal chemistry. The primary application highlighted is its role in the synthesis of hydrazone derivatives, which are valuable intermediates in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a bifunctional molecule containing a pyridine ring and a reactive hydrazinylmethyl group. The pyridine moiety is a common scaffold in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The hydrazinyl group serves as a nucleophilic handle for the formation of various chemical bonds, most notably in the synthesis of hydrazones through condensation with aldehydes and ketones. This reactivity makes it a valuable tool for researchers engaged in drug discovery and development, particularly in the construction of complex molecules like PROTACs, which are designed to induce targeted protein degradation.
Key Applications
-
Synthesis of Hydrazone Derivatives: The primary application of this compound is in the synthesis of hydrazones. This reaction is robust, generally high-yielding, and allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for biological screening.
-
Building Block for PROTACs: As a "Protein Degrader Building Block," this compound can be incorporated into the linker component of PROTACs. The resulting hydrazone linkage can provide specific conformational constraints to the linker, which is a critical parameter in optimizing the efficacy of a PROTAC.
-
Medicinal Chemistry Scaffolding: The pyridine core can be further functionalized to interact with specific biological targets. The hydrazinylmethyl group provides a point of attachment for various pharmacophores, making it a versatile scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of Hydrazone Derivatives
This protocol describes a general method for the condensation reaction between this compound and an aldehyde or ketone to form a hydrazone derivative.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol or methanol.
-
Addition of Aldehyde/Ketone: To this solution, add the desired aldehyde or ketone (1.0-1.2 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and the hydrochloride salt.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure hydrazone derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of hydrazone derivatives from this compound.
| Parameter | Value/Condition | Notes |
| Solvent | Anhydrous Ethanol or Methanol | Ensures solubility of reactants. |
| Reactant Ratio | 1.0 : 1.0-1.2 (Hydrazine : Carbonyl) | A slight excess of the carbonyl compound can drive the reaction to completion. |
| Catalyst | Glacial Acetic Acid | A catalytic amount is sufficient to protonate the carbonyl oxygen, increasing its electrophilicity. |
| Temperature | Reflux (typically 65-78 °C) | Provides the necessary activation energy for the condensation reaction. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Purification | Silica Gel Chromatography | Effective for removing unreacted starting materials and byproducts. |
| Expected Yield | 70 - 95% | Yields are generally high for this type of reaction. |
Visualizations
Experimental Workflow for Hydrazone Synthesis
Application Notes and Protocols for 4-(Hydrazinylmethyl)pyridine dihydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydrazinylmethyl)pyridine dihydrochloride is a bifunctional chemical building block with significant potential in medicinal chemistry. Its structure, featuring a reactive hydrazine group and a pyridine core, makes it a valuable synthon for the construction of complex bioactive molecules. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, recognized for its ability to engage in various biological interactions. The hydrazine moiety is a versatile functional group that can participate in a range of chemical transformations to form stable linkages, most notably hydrazones.
One of the most promising applications for this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydrazine group of this compound can be readily converted into a linker component of a PROTAC, connecting the target protein ligand to the E3 ligase ligand.
These application notes provide an overview of the potential uses of this compound, with a focus on PROTACs, and include detailed experimental protocols for its utilization in synthetic medicinal chemistry.
Application Notes
Synthesis of PROTACs and other Bifunctional Molecules
This compound is an ideal starting material for the synthesis of PROTACs and other bifunctional molecules where a linker is required to connect two distinct pharmacophores. The hydrazine group can react with an aldehyde or ketone to form a stable hydrazone linker. This reaction is a chemoselective ligation method that can be performed under mild conditions, making it suitable for complex molecule synthesis.
The pyridine moiety can be a part of the final pharmacophore that binds to the protein of interest or can be further functionalized. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, both of which are crucial for protein-ligand binding.
Precursor for Heterocyclic Scaffolds
The hydrazine functional group is a key precursor for the synthesis of various nitrogen-containing heterocycles that are of interest in medicinal chemistry. For instance, it can be reacted with 1,3-dicarbonyl compounds to form pyrazoles, or with 1,4-dicarbonyl compounds to yield pyridazines. These heterocyclic systems are present in a wide range of drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.
Reagent for Chemical Biology Probes
The reactivity of the hydrazine group also makes this compound a suitable component for the design of chemical biology probes. Hydrazine-based probes have been utilized for activity-based protein profiling (ABPP) to covalently modify and identify specific enzymes in complex biological systems. The pyridine group can be used to modulate the physicochemical properties of the probe, such as solubility and cell permeability.
Quantitative Data
As this compound is a building block, quantitative biological data for the compound itself is not available. However, the following table presents hypothetical data for a PROTAC synthesized using this building block, illustrating the type of data that would be generated during the characterization of a final compound.
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Type | Target Binding Affinity (Kd, nM) | Ternary Complex Formation (KD, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-HMP-1 | BRD4 | Pomalidomide | Hydrazone | 150 | 50 | 25 | >95 |
| PROTAC-HMP-2 | BTK | Von Hippel-Lindau (VHL) | Hydrazone | 80 | 30 | 10 | >98 |
Note: The data in this table is hypothetical and for illustrative purposes only. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone-Linked PROTAC
This protocol describes a general procedure for the synthesis of a PROTAC by forming a hydrazone linker between a warhead (ligand for the protein of interest) containing an aldehyde and this compound, followed by coupling to an E3 ligase ligand.
Materials:
-
Aldehyde-functionalized warhead (1 eq)
-
This compound (1.1 eq)
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1 eq)
-
HATU (1.2 eq)
-
DIPEA (3 eq)
-
Anhydrous DMF
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve the aldehyde-functionalized warhead (1 eq) and this compound (1.1 eq) in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude hydrazone from the previous step and the E3 ligase ligand with a carboxylic acid handle (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
-
Protocol 2: Acylation of the Hydrazine Moiety
This protocol outlines the procedure for the acylation of this compound to form a hydrazide, a common structural motif in medicinal chemistry.
Materials:
-
This compound (1 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Suspend this compound (1 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at 0 °C for 15 minutes.
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired hydrazide.
-
Mandatory Visualization
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Application Notes and Protocols for 4-(Hydrazinylmethyl)pyridine dihydrochloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydrazinylmethyl)pyridine dihydrochloride is a versatile chemical intermediate with significant potential in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive hydrazinyl group and a pyridine moiety, makes it a valuable building block for the creation of novel molecules with diverse pharmacological activities. The pyridine ring is a common scaffold in many approved drugs, and its derivatives have shown a broad spectrum of biological effects, including antibacterial, antiviral, anti-inflammatory, and central nervous system activities.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles, triazoles, and Schiff bases. These protocols are based on established synthetic methodologies for related hydrazine derivatives and are intended to serve as a starting point for further research and development.
Chemical Properties and Reactivity
This compound is a salt, and the free hydrazine can be liberated by treatment with a base. The liberated hydrazine is a potent nucleophile and readily reacts with electrophilic partners. The primary applications of this intermediate involve the reaction of the hydrazinyl group to form new carbon-nitrogen and nitrogen-nitrogen bonds, leading to the construction of various heterocyclic ring systems.
Application 1: Synthesis of Pyrazole Derivatives
Pyrazole moieties are present in a variety of pharmacologically active compounds.[3] The synthesis of pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6]
Experimental Protocol: Synthesis of 4-((1H-pyrazol-1-yl)methyl)pyridine Derivatives
This protocol describes the reaction of 4-(Hydrazinylmethyl)pyridine with a generic 1,3-dicarbonyl compound (e.g., acetylacetone) to form the corresponding pyrazole derivative.
Reaction Scheme:
Figure 1: General workflow for the synthesis of pyrazole derivatives.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
Triethylamine (Et₃N) or other suitable base
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes to liberate the free hydrazine.
-
Add the 1,3-dicarbonyl compound (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.
Quantitative Data (Expected):
| Reactant (1,3-Dicarbonyl) | Product | Typical Yield (%) |
| Acetylacetone | 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine | 75-85 |
| Benzoylacetone | 4-((3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl)pyridine | 70-80 |
Application 2: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds with a wide range of biological activities.[7] A common synthetic route involves the reaction of a hydrazine derivative with formamide or other one-carbon sources.[8]
Experimental Protocol: Synthesis of 4-((4H-1,2,4-triazol-4-yl)methyl)pyridine
This protocol outlines the synthesis of a 1,2,4-triazole derivative from 4-(Hydrazinylmethyl)pyridine.
Reaction Scheme:
Figure 2: Workflow for the synthesis of 1,2,4-triazole derivatives.
Materials:
-
This compound
-
Formamide
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 eq), formamide (excess, acts as both reactant and solvent), and potassium carbonate (2.5 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Expected):
| Product | Typical Yield (%) |
| 4-((4H-1,2,4-triazol-4-yl)methyl)pyridine | 60-75 |
Application 3: Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are synthesized by the condensation of a primary amine with an aldehyde or a ketone.[9][10][11] These compounds are known to exhibit a variety of biological activities.
Experimental Protocol: Synthesis of Pyridine-based Schiff Bases
This protocol details the general procedure for the synthesis of Schiff bases from 4-(Hydrazinylmethyl)pyridine and various aldehydes or ketones.
Reaction Scheme:
Figure 3: General workflow for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Triethylamine (Et₃N)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol and add triethylamine (2.2 eq). Stir for 15 minutes.
-
Add the corresponding aldehyde or ketone (1.1 eq) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. The formation of a precipitate may indicate product formation.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data (Expected):
| Reactant (Aldehyde/Ketone) | Product | Typical Yield (%) |
| Benzaldehyde | (E)-1-(benzylidene)-2-(pyridin-4-ylmethyl)hydrazine | 85-95 |
| 4-Chlorobenzaldehyde | (E)-1-((4-chlorophenyl)methylene)-2-(pyridin-4-ylmethyl)hydrazine | 80-90 |
| Acetophenone | (E)-1-(1-phenylethylidene)-2-(pyridin-4-ylmethyl)hydrazine | 70-80 |
Safety Precautions
-
This compound and its free base are hydrazine derivatives and should be handled with care as they are potentially toxic and corrosive.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to generate novel molecular entities for biological evaluation. Further optimization of reaction conditions may be necessary for specific substrates to achieve higher yields and purity.
References
- 1. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
Application Notes and Protocols for the Use of 4-(Hydrazinylmethyl)pyridine dihydrochloride in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydrazinylmethyl)pyridine dihydrochloride is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of novel heterocyclic compounds. Its structure incorporates a reactive hydrazine moiety and a pyridylmethyl group, allowing for the introduction of the pyridin-4-ylmethyl substituent into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry, as the pyridine ring is a common feature in many biologically active compounds, often enhancing solubility and providing a key interaction point with biological targets. These application notes provide detailed protocols for the synthesis of novel triazole derivatives using this compound and discuss the potential applications of the resulting compounds.
Application Notes
The primary application of this compound in synthetic organic chemistry is as a precursor for the synthesis of nitrogen-containing heterocycles. The hydrazine group readily undergoes condensation reactions with various carbonyl compounds and cyclization reactions to form stable aromatic rings such as pyrazoles, triazoles, and pyridazines.
Synthesis of Novel 1,2,4-Triazole Derivatives:
A key application of this compound is in the synthesis of substituted 1,2,4-triazoles. The reaction with benzoxazinones provides a straightforward route to 1-substituted-3,5-diaryl-1,2,4-triazoles. These compounds are of particular interest due to their potential as pharmaceutical metal chelators. For instance, certain 3,5-bis(2-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-[1][2]triazole derivatives have been investigated for their ability to chelate iron, suggesting potential therapeutic applications in conditions of iron overload[1][3].
Potential for Broader Biological Activities:
Beyond metal chelation, the incorporation of the pyridylmethyl group into various heterocyclic cores can impart a range of biological activities. Numerous studies have demonstrated that pyridine-containing compounds exhibit significant antimicrobial, antiviral, and anticancer properties. The synthesis of novel compounds from this compound opens avenues for the development of new therapeutic agents in these areas.
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(2-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-[1][2][3]triazole
This protocol describes the synthesis of a novel triazole derivative via the reaction of this compound with a benzoxazinone derivative. This method is adapted from a patented procedure and serves as a representative example of the utility of this starting material[1][3].
Materials:
-
2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one
-
This compound (CAS: 89598-56-1)
-
Triethylamine
-
Ethanol
-
Ethyl acetate
-
Isopropanol
-
Sodium sulfate (anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Melting point apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one (1.0 eq).
-
Add 50 mL of ethanol to the flask and stir the mixture.
-
To this suspension, add this compound (1.0 eq) and triethylamine (10 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
Crystallize the resulting residue from isopropanol to obtain the pure product.
-
Dry the colorless crystals to yield 3,5-bis(2-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-[1][2]triazole.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,5-bis(2-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-[1,2,4]triazole | C₂₀H₁₆N₄O₂ | 352.37 | 197-199 |
Experimental Workflow Diagram:
References
- 1. US6596750B2 - Substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1997049395A1 - Substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4-(Hydrazinylmethyl)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydrazinylmethyl)pyridine dihydrochloride is a chemical compound containing both a pyridine ring and a hydrazine functional group. As a hydrazine derivative, it is crucial to have accurate and reliable analytical methods for its quantification, particularly in the context of pharmaceutical development and quality control, due to the potential genotoxicity of hydrazine compounds.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method provides a robust and sensitive approach for the quantification of this compound. The methodology is based on established principles for the analysis of pyridine and its derivatives.[3][4][5]
Principle
Reverse-phase HPLC separates compounds based on their polarity. This compound, being a polar compound, will be analyzed using a suitable C18 column with an aqueous-organic mobile phase. The pyridine ring exhibits UV absorbance, allowing for detection and quantification.[6]
Experimental Protocol
1.2.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.2.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 20 µL
1.2.3. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of the mobile phase, and filter through a 0.45 µm syringe filter before injection.
1.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of this compound in the samples using the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
UV-Vis Spectrophotometric Method with Derivatization
For a simpler, yet effective quantification, a UV-Vis spectrophotometric method can be employed. This method involves the derivatization of the hydrazine moiety to form a colored product, which can be measured colorimetrically.[7]
Principle
Hydrazine compounds react with aldehydes or ketones to form hydrazones, which are often colored and exhibit strong absorbance in the visible region.[7][8] This protocol utilizes p-dimethylaminobenzaldehyde (PDAB) as the derivatizing agent, which reacts with the hydrazine group of this compound in an acidic medium to produce a yellow-colored azine derivative. The intensity of the color is proportional to the concentration of the analyte.[9]
Experimental Protocol
2.2.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
p-Dimethylaminobenzaldehyde (PDAB)
-
Hydrochloric acid (HCl)
-
Methanol
-
This compound reference standard
-
Volumetric flasks and pipettes
2.2.2. Preparation of Reagents
-
PDAB Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of methanol containing 10 mL of concentrated hydrochloric acid.
2.2.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol to achieve concentrations in the desired range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.
2.2.4. Derivatization and Measurement
-
Pipette 1 mL of each calibration standard and sample solution into separate test tubes.
-
Add 2 mL of the PDAB reagent to each test tube.
-
Mix well and allow the reaction to proceed for 15 minutes at room temperature for color development.
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a derivatized standard (typically around 457 nm for similar reactions).
-
Use a blank solution (1 mL of methanol and 2 mL of PDAB reagent) to zero the spectrophotometer.
-
Construct a calibration curve by plotting the absorbance against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Data Presentation
Table 2: UV-Vis Spectrophotometric Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Workflow
References
- 1. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sielc.com [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scribd.com [scribd.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 4-(Hydrazinylmethyl)pyridine dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various derivatives from the starting material 4-(Hydrazinylmethyl)pyridine dihydrochloride. The methodologies outlined below focus on the synthesis of hydrazones, N-acylhydrazones, and pyrazoles, which are classes of compounds with significant potential in medicinal chemistry and drug development.
Synthesis of Pyridinylmethyl-Hydrazone Derivatives
Hydrazones are versatile intermediates and can be synthesized through the condensation of 4-(Hydrazinylmethyl)pyridine with a variety of aldehydes and ketones. This reaction is typically straightforward and high-yielding.
Application Notes:
Pyridinylmethyl-hydrazones are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis allows for the introduction of diverse substituents, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. The reaction is generally robust and tolerates a variety of functional groups on the aldehyde or ketone reactant.
Experimental Protocol: General Procedure for Hydrazone Synthesis
A solution of this compound (1.0 eq) and sodium acetate (2.2 eq) is prepared in a suitable solvent such as ethanol or methanol. To this solution, the desired aldehyde or ketone (1.1 eq) is added, followed by a catalytic amount of glacial acetic acid. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization.
Data Summary:
| Aldehyde/Ketone Reactant | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethanol | 4 | Reflux | 85 |
| 4-Chlorobenzaldehyde | Ethanol | 5 | Reflux | 88 |
| 4-Methoxybenzaldehyde | Methanol | 4 | Reflux | 90 |
| Acetophenone | Ethanol | 6 | Reflux | 82 |
| Cyclohexanone | Methanol | 6 | Reflux | 78 |
Synthesis Workflow:
Caption: General workflow for the synthesis of pyridinylmethyl-hydrazone derivatives.
Synthesis of N-Acyl-N'-(pyridin-4-ylmethyl)hydrazide Derivatives
N-acylhydrazones are another important class of derivatives that can be prepared from 4-(Hydrazinylmethyl)pyridine. This is typically achieved by acylation of the hydrazine moiety.
Application Notes:
N-acylhydrazones are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The N-acyl group can play a crucial role in the molecule's interaction with biological targets. This synthetic route allows for the introduction of various acyl groups, providing a means to modulate the electronic and steric properties of the final compound.
Experimental Protocol: General Procedure for N-Acylhydrazone Synthesis
This compound (1.0 eq) is suspended in a suitable solvent like dichloromethane (DCM) or pyridine at 0°C. A base, such as triethylamine or pyridine (2.5 eq), is added to neutralize the hydrochloride salt. The desired acyl chloride (1.1 eq) is then added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for a specified time. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Data Summary:
| Acyl Chloride Reactant | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoyl chloride | Triethylamine | DCM | 3 | 0 to RT | 75 |
| Acetyl chloride | Pyridine | Pyridine | 2 | 0 to RT | 80 |
| 4-Nitrobenzoyl chloride | Triethylamine | DCM | 4 | 0 to RT | 78 |
| Cinnamoyl chloride | Pyridine | Pyridine | 3 | 0 to RT | 72 |
Synthesis Workflow:
References
Application Notes and Protocols: 4-(Hydrazinylmethyl)pyridine Dihydrochloride as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydrazinylmethyl)pyridine dihydrochloride is a bifunctional organic compound with significant potential as a versatile ligand in coordination chemistry. Its structure, featuring both a pyridine ring and a hydrazinylmethyl group, allows for multiple modes of coordination with metal ions, suggesting its utility in the synthesis of novel metal complexes. These complexes are of interest for applications in catalysis, materials science, and as scaffolds in drug development. This document provides a comprehensive overview of the predicted properties, synthesis, coordination chemistry, and potential applications of this compound, based on the known chemistry of analogous compounds. Detailed protocols for the synthesis and characterization of its metal complexes are also presented to guide researchers in exploring its potential.
Ligand Profile and Physicochemical Properties
This compound is a water-soluble salt. The presence of the pyridine nitrogen and the two nitrogen atoms of the hydrazine moiety provides multiple potential coordination sites.
| Property | Value | Reference |
| CAS Number | 89598-56-1 | [1] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 196.08 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid | |
| Solubility | Predicted to be soluble in water and polar protic solvents like methanol and ethanol. |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of 4-(chloromethyl)pyridine hydrochloride with hydrazine hydrate.
Caption: Proposed synthesis of this compound.
Predicted Coordination Chemistry
Based on the chemistry of analogous ligands such as 4-(aminomethyl)pyridine and other pyridine-hydrazine derivatives, 4-(hydrazinylmethyl)pyridine is expected to be a versatile ligand capable of forming stable complexes with a variety of transition metals.[2][3] The pyridine nitrogen offers a primary coordination site, while the hydrazine group can coordinate in a monodentate or bidentate fashion, or act as a bridging unit between two metal centers.
Potential Coordination Modes
Caption: Potential coordination modes of 4-(hydrazinylmethyl)pyridine.
Predicted Properties of Metal Complexes
The coordination of 4-(hydrazinylmethyl)pyridine to metal ions is expected to result in complexes with distinct geometries and properties, influenced by the metal's identity, oxidation state, and the reaction stoichiometry.
| Metal Ion | Precursor Salt | Predicted Geometry | Predicted Color | Predicted Magnetic Properties |
| Cu(II) | CuCl₂·2H₂O | Square planar or distorted octahedral | Blue or Green | Paramagnetic |
| Ni(II) | Ni(OAc)₂·4H₂O | Octahedral | Green | Paramagnetic |
| Zn(II) | Zn(NO₃)₂·6H₂O | Tetrahedral or Octahedral | Colorless | Diamagnetic |
Application Notes
Homogeneous Catalysis
Metal complexes of pyridine-containing ligands are widely used as catalysts in organic synthesis.[4][5][6] Complexes of 4-(hydrazinylmethyl)pyridine could be investigated as catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. The hydrazine moiety could influence the electronic properties of the metal center or participate in the reaction mechanism.
Caption: A general catalytic cycle for a cross-coupling reaction.
Drug Development and Delivery
Both pyridine and hydrazine moieties are found in numerous biologically active compounds.[7] Metal complexes of this ligand could be explored for their therapeutic potential, for instance, as antimicrobial or anticancer agents.[8][9] The ligand could also serve as a pH-sensitive linker in drug delivery systems, utilizing the reactivity of the hydrazine group to form hydrazone bonds with drug molecules containing carbonyl groups.[10]
Caption: Role of the ligand as a linker in a drug delivery system.
Materials Science
The potential for 4-(hydrazinylmethyl)pyridine to act as a bridging ligand opens up possibilities for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2][11] These materials could exhibit interesting properties such as porosity, luminescence, or magnetism, with potential applications in gas storage, separation, and sensing.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of complexes with analogous ligands and should be optimized for this compound.
General Protocol for the Synthesis of a Cu(II) Complex
This protocol describes a general method for the synthesis of a copper(II) complex.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Triethylamine (or another suitable base)
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Add triethylamine (4 mmol) dropwise to the solution to deprotonate the ligand. Stir for 10 minutes.
-
In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in methanol (10 mL).
-
Add the copper(II) solution dropwise to the ligand solution with constant stirring.
-
A color change and/or precipitation should be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.
-
Dry the product in a desiccator.
Protocol for Characterization
FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the free ligand and the synthesized complex.
-
Compare the spectra. Expected changes include:
-
A shift in the pyridine ring vibration modes (typically around 1600-1400 cm⁻¹) upon coordination to the metal.
-
Changes in the N-H stretching and bending vibrations of the hydrazine group.
-
UV-Vis Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., methanol or DMF).
-
Record the UV-Vis spectrum.
-
The d-d transitions of the Cu(II) center are expected in the visible region, providing information about the coordination geometry.
Elemental Analysis:
-
Submit a sample of the dried complex for C, H, N elemental analysis to confirm the empirical formula.
Caption: Experimental workflow for synthesis and characterization.
Disclaimer
The information provided in these application notes, particularly concerning the coordination chemistry, applications, and experimental protocols for this compound, is largely predictive and based on the known properties of structurally similar compounds. Researchers should exercise standard laboratory safety precautions and perform their own optimizations and characterizations.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead(ii) coordination polymers driven by pyridine-hydrazine donors: from anion-guided self-assembly to structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]
- 6. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes [iris.cnr.it]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The roles of the coordination modes of bridging ligands for the formation of two 3D metal–organic coordination networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Handling Hydrazinopyridine Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinopyridine and its derivatives are versatile reagents widely used in pharmaceutical synthesis and bioconjugation.[1][2] Their utility stems from the reactive hydrazine moiety, which readily forms stable hydrazone bonds with aldehydes and ketones.[3] This property is extensively exploited for linking molecules, such as attaching drugs to antibodies or immobilizing proteins on biosensor surfaces. However, hydrazine compounds are classified as hazardous, necessitating strict adherence to safety protocols.[4][5]
These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of hydrazinopyridine salts, along with detailed experimental protocols for their synthesis and application in bioconjugation.
Safety and Handling
Hydrazine derivatives are toxic, corrosive, and potential carcinogens.[5] Handling these compounds requires stringent safety measures to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All work with hydrazinopyridine salts must be conducted within a certified laboratory chemical fume hood.[4][6] The following minimum PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield.[7][8]
-
Hand Protection : Butyl rubber or PVA gloves are recommended. Nitrile gloves are not advised for handling hydrazine compounds.[6] Always check the manufacturer's glove compatibility chart.
-
Respiratory Protection : A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded or if dust/aerosols are generated.[6][7] Personnel must be enrolled in a respiratory protection program to use a respirator.[6]
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling hydrazinopyridine salts.
Storage and Disposal
-
Storage : Store hydrazinopyridine salts in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][9] Keep them segregated from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7] The storage area should be secured and accessible only to authorized personnel.[9]
-
Disposal : Chemical waste generators must classify discarded chemicals as hazardous waste.[7] Hydrazinopyridine waste must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][10] Do not mix with other waste streams.[5] Dispose of the waste through a licensed hazardous waste disposal contractor, following all local, regional, and national regulations.[7][11]
Experimental Protocols
Protocol: Synthesis of 2-Hydrazinopyridine
This protocol describes the synthesis of 2-hydrazinopyridine from 2-chloropyridine and hydrazine hydrate, a common laboratory-scale method.[12][13]
Principle : This is a nucleophilic aromatic substitution reaction where the hydrazine molecule displaces the chloride on the pyridine ring. A large excess of hydrazine hydrate is often used to favor the formation of the desired product and prevent the formation of dimers.[14]
References
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. cie.unam.mx [cie.unam.mx]
- 12. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Hydrazinylmethyl)pyridine Dihydrochloride as a Versatile Building Block for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets.[1] Proteolysis-targeting chimeras (PROTACs) and molecular glues are at the forefront of this revolution, utilizing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] The design and synthesis of these heterobifunctional molecules rely on a modular approach, connecting a target-binding ligand to an E3 ligase-recruiting ligand through a chemical linker.[3] The linker is not merely a spacer but plays a critical role in the physicochemical properties and biological activity of the PROTAC.[4]
This document provides detailed application notes and protocols for the use of 4-(Hydrazinylmethyl)pyridine dihydrochloride as a versatile building block in the synthesis of novel protein degraders. The unique chemical properties of this compound, featuring a reactive hydrazine group and a pyridine scaffold, offer several advantages in the construction of PROTAC linkers and ligands. The pyridine motif is a common feature in medicinal chemistry, known to enhance solubility and participate in beneficial molecular interactions, while the hydrazine moiety allows for efficient and specific conjugation chemistries.[4][5]
Herein, we present a hypothetical PROTAC, AP-BRD4-Degrader , designed to target the epigenetic reader protein BRD4, a well-established therapeutic target in oncology.[6] These protocols will guide researchers through the synthesis, characterization, and biological evaluation of such a degrader, providing a framework for the development of novel therapeutics.
Proposed Synthesis of AP-BRD4-Degrader
The synthesis of AP-BRD4-Degrader involves a multi-step process, beginning with the functionalization of the 4-(hydrazinylmethyl)pyridine core, followed by sequential coupling to the BRD4 ligand (based on the JQ1 scaffold) and the E3 ligase ligand (pomalidomide for Cereblon recruitment).
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for AP-BRD4-Degrader.
Experimental Protocol: Synthesis of AP-BRD4-Degrader
Materials:
-
This compound
-
Appropriate acyl chloride for hydrazine acylation
-
Linker precursors with terminal functional groups (e.g., carboxylic acid, amine)
-
JQ1 derivative with a suitable functional group for linker attachment
-
Pomalidomide derivative with a suitable functional group for linker attachment
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (DMF, DCM)
-
Reagents for purification (e.g., HPLC-grade solvents)
Procedure:
-
Acylation of 4-(Hydrazinylmethyl)pyridine:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS. Upon completion, extract the product with a suitable organic solvent and purify by column chromatography.
-
-
Linker Elongation:
-
The acylated pyridine derivative is further functionalized to introduce the desired linker length and composition. This can be achieved through standard alkylation or amidation reactions depending on the functional groups present.
-
-
Coupling with BRD4 Ligand (JQ1 derivative):
-
Dissolve the linker-functionalized pyridine (1.0 eq) and the JQ1 derivative (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
-
-
Final Coupling with E3 Ligase Ligand (Pomalidomide derivative):
-
The product from the previous step is then coupled with the pomalidomide derivative using a similar amide coupling procedure as described in step 3.
-
The final PROTAC, AP-BRD4-Degrader, is purified by preparative HPLC to >95% purity.
-
-
Characterization:
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the compound using analytical HPLC.
-
Biological Evaluation of AP-BRD4-Degrader
A series of in vitro assays are essential to characterize the biological activity of the newly synthesized degrader.
Experimental Workflow for Biological Evaluation
Caption: Workflow for biological evaluation of degraders.
Protocol 1: BRD4 Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with AP-BRD4-Degrader.[6]
Materials:
-
Cancer cell line expressing BRD4 (e.g., MV-4-11, HeLa)
-
AP-BRD4-Degrader
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of AP-BRD4-Degrader (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
AP-BRD4-Degrader
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of AP-BRD4-Degrader.
-
Incubation: Incubate for a relevant period (e.g., 72 hours).[7]
-
Assay: Add the CellTiter-Glo® reagent and measure luminescence according to the manufacturer's protocol.[7]
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This assay determines if the degrader induces programmed cell death.[7]
Materials:
-
Cancer cell line
-
AP-BRD4-Degrader
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with AP-BRD4-Degrader at various concentrations.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]
Quantitative Data Presentation
The efficacy of a protein degrader is defined by several key quantitative parameters. The following tables provide a template for presenting such data, using representative values for well-characterized BRD4 degraders as a reference.
Table 1: Degradation Efficiency of BRD4 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| AP-BRD4-Degrader | MV-4-11 | TBD | TBD | - |
| MZ1 | HeLa | 13 | >95 | [6] |
| ARV-825 | RS4;11 | 1 | >95 | [8] |
| dBET1 | MV-4-11 | 1.8 | >95 | |
| PLX-3618 | MV-4-11 | 5.9 | >90 |
Table 2: Antiproliferative Activity of BRD4 Degraders
| Degrader | Cell Line | IC50 (nM) | Reference |
| AP-BRD4-Degrader | MV-4-11 | TBD | - |
| ARV-825 | RS4;11 | 4.6 | [8] |
| dBET1 | MV-4-11 | 3 | |
| PLX-3618 | MV-4-11 | 412.0 |
Signaling Pathway Diagrams
Understanding the biological context in which the degrader operates is crucial. BRD4 is a key regulator of oncogene transcription, and its degradation can impact pathways controlling cell proliferation and apoptosis.
PROTAC-Mediated Degradation Pathway
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(Hydrazinylmethyl)pyridine dihydrochloride in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives represent a significant class of heterocyclic compounds that are integral to medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Extensive research has demonstrated the broad-spectrum antiviral potential of pyridine-containing molecules against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), Respiratory Syncytial Virus (RSV), and influenza viruses.[1][2][4] The antiviral mechanisms of pyridine derivatives are varied, targeting different stages of the viral life cycle.[1][2] These mechanisms include the inhibition of key viral enzymes such as reverse transcriptase and polymerase, blocking viral entry, and interfering with viral maturation.[1][2][5]
Similarly, hydrazine and its derivatives, particularly hydrazones, have been recognized for their wide array of biological activities, including antiviral effects against viruses like Hepatitis A and HIV.[6] The inclusion of a hydrazinylmethyl group in a pyridine scaffold, as in 4-(Hydrazinylmethyl)pyridine dihydrochloride, suggests a potential for antiviral activity, leveraging the functionalities of both moieties. This document provides a framework for investigating the antiviral properties of this compound, based on established protocols for related compounds.
Hypothesized Antiviral Mechanism of Action
The antiviral activity of pyridine derivatives often involves the inhibition of viral enzymes crucial for replication. A plausible mechanism for a compound like this compound could be the inhibition of a viral protease, which is essential for processing viral polyproteins into mature, functional proteins required for viral assembly.
Caption: Hypothesized inhibition of viral protease by 4-(Hydrazinylmethyl)pyridine.
Quantitative Data from Related Pyridine Derivatives
While specific data for this compound is not available, the following table summarizes the antiviral activities of other pyridine derivatives against various viruses to provide a reference for expected potency.
| Compound Class | Virus | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Benzothiazolyl-pyridine hybrid (8h) | H5N1 Influenza | Vero-E6 | Plaque Reduction | Not reported as IC50, but 93% inhibition at 0.5 µmol/µL | >100 | >1 |
| Benzothiazolyl-pyridine hybrid (8h) | SARS-CoV-2 | Vero-E6 | CPE | 3.669 | 152 | 41.4 |
| Pyrimidine derivative (7c) | SARS-CoV-2 | Vero-E6 | CPE | 15.6 | 1665 | 106.7 |
| Pyrimidine derivative (7d) | SARS-CoV-2 | Vero-E6 | CPE | 23.4 | 1562 | 66.75 |
| Pyrimidine derivative (7e) | SARS-CoV-2 | Vero-E6 | CPE | 31.2 | 1250 | 40.06 |
Data synthesized from related studies for illustrative purposes.[7][8]
Experimental Protocols
A systematic approach is crucial for evaluating the antiviral potential of a novel compound. The following protocols are standard methods used in virology to assess the efficacy and toxicity of antiviral agents.
General Experimental Workflow
The evaluation of a potential antiviral compound typically follows a structured workflow, starting from cytotoxicity assessment to specific antiviral and mechanistic assays.
Caption: Standard workflow for in vitro antiviral compound screening.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Vero-E6, MDCK)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control with fresh medium.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assessment (Plaque Reduction Assay)
Objective: To quantify the inhibitory effect of this compound on viral replication by counting the reduction in viral plaques.
Materials:
-
Confluent host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound
-
Overlay medium (e.g., 2X MEM with 1% agarose)
-
Crystal violet staining solution
Procedure:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare a virus dilution that will produce a countable number of plaques.
-
Infect the cell monolayers with the virus and incubate for 1 hour to allow for viral adsorption.
-
During incubation, prepare the overlay medium containing serial dilutions of the compound.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the compound-containing overlay medium to the respective wells.
-
Incubate the plates at the optimal temperature for the virus until plaques are formed.
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC50) can be determined from this data.
Viral Protease Inhibition Assay (FRET-based)
Objective: To determine if this compound directly inhibits the activity of a specific viral protease.
Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 3CLpro)
-
Fluorogenic protease substrate (FRET peptide)
-
Assay buffer
-
This compound
-
Known protease inhibitor (positive control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer to the wells of the 384-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Add the recombinant viral protease to all wells except for the no-enzyme control.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
While direct experimental data on the antiviral activity of this compound is currently lacking, the established antiviral potential of related pyridine and hydrazine derivatives provides a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a comprehensive guide for researchers to systematically evaluate its efficacy and mechanism of action as a potential antiviral agent. Such studies are essential for the discovery and development of novel therapeutics to combat viral diseases.
References
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydrazinylmethyl)pyridine Dihydrochloride
Welcome to the technical support center for the synthesis of 4-(hydrazinylmethyl)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the nucleophilic substitution of 4-(chloromethyl)pyridine hydrochloride with hydrazine hydrate. The resulting free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
Q2: I am seeing a low yield in my reaction. What are the common causes and how can I improve it?
Low yields can arise from several factors. Common causes and potential solutions are outlined in the table below.
| Common Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Extend the reaction time and monitor progress by TLC or LC-MS. - Consider a moderate increase in reaction temperature, but be cautious of potential side reactions. |
| Side Reactions | - Overalkylation: A common side reaction is the formation of bis(pyridin-4-ylmethyl)hydrazine. To minimize this, use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents). - Decomposition: Hydrazine can be unstable at high temperatures. Avoid excessive heating. |
| Product Loss During Work-up | - Ensure the pH is sufficiently acidic (pH < 2) during the precipitation of the dihydrochloride salt. - Use a minimal amount of cold solvent to wash the precipitated product to avoid redissolving it. |
| Purity of Starting Materials | - Use high-purity 4-(chloromethyl)pyridine hydrochloride. Impurities can lead to side reactions and lower the yield. |
Q3: How do I effectively remove excess hydrazine hydrate from the reaction mixture?
Excess hydrazine hydrate is typically used to drive the reaction to completion and minimize side products. Here are a few methods for its removal:
-
Azeotropic Distillation: After the reaction is complete, the solvent and excess hydrazine hydrate can be removed by rotary evaporation. Adding a high-boiling point solvent like toluene and co-evaporating can help remove the last traces of hydrazine.
-
Aqueous Extraction: If the product is not soluble in water, you can precipitate it by adding water to the reaction mixture. The hydrazine hydrate will remain in the aqueous phase.
-
Acid-Base Extraction: The product can be extracted into an organic solvent. Washing the organic layer with a dilute acid solution will protonate the hydrazine, moving it to the aqueous layer.
Q4: My product is an oil instead of a solid. How can I induce crystallization?
If the dihydrochloride salt oils out instead of precipitating as a solid, you can try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystallization.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.
-
Solvent Change: Try precipitating the salt from a different solvent system. A mixture of ethanol and diethyl ether or isopropanol and diethyl ether can be effective.
-
Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether) and stir vigorously. This can break up the oil and induce solidification.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate.
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable non-polar solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add a large excess of hydrazine hydrate (10-20 equivalents) dropwise at room temperature. The addition may be mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure (rotary evaporation).
-
To aid in the removal of residual hydrazine, add toluene to the residue and evaporate again.
-
-
Salt Formation:
-
Dissolve the crude residue in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is strongly acidic (pH < 2).
-
The dihydrochloride salt should precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Properties of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-(Chloromethyl)pyridine hydrochloride | C₆H₆ClN · HCl | 164.03 | White to off-white powder | 166-173 |
| This compound | C₆H₉N₃ · 2HCl | 196.08 | White to off-white solid | To be determined experimentally |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reactant Ratio (4-(chloromethyl)pyridine HCl : Hydrazine hydrate) | 1 : 10-20 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 4-(Hydrazinylmethyl)pyridine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(Hydrazinylmethyl)pyridine dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its preparation, focusing on improving yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate.[1][2][3][4] This reaction, often referred to as hydrazinolysis, directly displaces the chloride ion to form the desired product.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to optimize for a successful synthesis include:
-
Reactant Stoichiometry: The molar ratio of hydrazine hydrate to 4-(chloromethyl)pyridine hydrochloride is crucial. An excess of hydrazine is typically used to favor the formation of the monosubstituted product and minimize the formation of the bis-substituted byproduct.
-
Reaction Temperature: The temperature affects the reaction rate and the formation of impurities. It is essential to maintain the recommended temperature range to ensure a clean reaction profile.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction kinetics. Protic solvents like ethanol are commonly employed.
-
Reaction Time: Monitoring the reaction progress is vital to determine the optimal reaction time for maximizing product yield while minimizing degradation or side reactions.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the common impurities or byproducts in this synthesis?
A common byproduct is the bis-substituted hydrazine, where two molecules of 4-(chloromethyl)pyridine react with one molecule of hydrazine. Unreacted 4-(chloromethyl)pyridine and decomposition products of hydrazine can also be present as impurities.
Q5: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature gradually while monitoring the reaction progress by TLC or LC-MS. |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Check the quality and purity of the starting materials. | |
| Incorrect stoichiometry. | Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the reaction to completion and minimize bis-substitution. | |
| Formation of Significant Byproducts | Over-reaction or side reactions due to high temperature. | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Insufficient excess of hydrazine. | Increase the molar excess of hydrazine hydrate to favor the formation of the desired monosubstituted product. | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction, cool the mixture and attempt to precipitate the product by adding a non-polar solvent. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography. |
| Presence of unreacted hydrazine. | Excess hydrazine can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. | |
| Product Instability | Exposure to air or moisture. | Handle and store the final product under an inert atmosphere and in a desiccator. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate.
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Hydrazine hydrate (80-95%)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in anhydrous ethanol.
-
Add hydrazine hydrate (5-10 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If precipitation is incomplete, add diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
To ensure the formation of the dihydrochloride salt, the crude product can be dissolved in a minimal amount of ethanol, and concentrated hydrochloric acid can be added dropwise until the solution is acidic.
-
The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 4-(Hydrazinylmethyl)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-(Hydrazinylmethyl)pyridine dihydrochloride. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide & FAQs
This section is designed to help you navigate the common pitfalls in the purification of this compound, a polar and potentially reactive molecule.
1. Recrystallization Issues
Question: My this compound fails to crystallize or oils out upon cooling. What can I do?
Answer: This is a frequent challenge with polar hydrochloride salts. Here are several troubleshooting steps:
-
Solvent System Optimization: The choice of solvent is critical. Since "like dissolves like," polar solvents are generally required for polar pyridine derivatives. However, a single solvent may not provide the optimal solubility curve for recrystallization.
-
Try Solvent Mixtures: A common strategy is to dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or water) at an elevated temperature and then add a poorer solvent (an anti-solvent) dropwise until turbidity persists. Common anti-solvents for polar compounds include diethyl ether, ethyl acetate, or dichloromethane. For pyridine hydrochlorides, a mixture of chloroform and ethyl acetate has been used successfully, followed by washing with diethyl ether.
-
Small-Scale Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents and solvent mixtures to identify the most promising system.[1]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, adding a tiny "seed" crystal to the cooled, supersaturated solution can initiate crystallization.
-
-
Controlling Cooling Rate: Rapid cooling can lead to the formation of oils or very small, impure crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Concentration Adjustment: If no crystals form even after seeding and scratching, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Question: My recrystallized product is still impure. What are the likely contaminants and how can I remove them?
Answer: Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Such as 4-(chloromethyl)pyridine hydrochloride.
-
By-products: Formation of bis-hydrazone derivatives is a possibility.
-
Residual Solvents: The highly polar nature of the product can lead to the retention of solvents like water or alcohols.
Troubleshooting Impurities:
-
Washing: Ensure the filtered crystals are washed with a cold, poor solvent in which the impurities are more soluble.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
Charcoal Treatment: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Alternative Purification Technique: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.
2. Column Chromatography Challenges
Question: My compound streaks badly on a silica gel TLC plate and I get poor recovery from a silica gel column. Why is this happening?
Answer: Highly polar and basic compounds like pyridine derivatives often interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to streaking, broad peaks, and irreversible adsorption.
Solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia (in methanol), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape and recovery of your compound.
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using a mobile phase of water (often with a buffer like ammonium acetate or formic acid) and an organic modifier (like acetonitrile or methanol) can be very effective.
-
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity to elute your compound, leaving less polar impurities behind. For reversed-phase, you would start with a more polar mobile phase and gradually increase the organic content.
Data Presentation
The following tables summarize typical analytical data for this compound. Note that exact values may vary depending on the solvent used for analysis and the specific instrumentation.
Table 1: Purity Assessment
| Analytical Method | Typical Purity Specification |
| HPLC | ≥ 97% |
| ¹H NMR | Conforms to structure |
| Melting Point | 166-173 °C (literature) |
Table 2: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Pyridine-H (ortho to N) | ~8.5-8.7 | d | 2H |
| Pyridine-H (meta to N) | ~7.4-7.6 | d | 2H |
| -CH₂- | ~4.0-4.2 | s | 2H |
| -NH-NH₂ | Broad signals, variable | br s | 3H |
Note: Chemical shifts can vary depending on the solvent (e.g., D₂O, DMSO-d₆) and the concentration. The exchangeable protons of the hydrazinyl group and the hydrochloride may show broad signals or may exchange with solvent protons.
Table 3: HPLC Method Parameters (Example)
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~2-5 min (highly dependent on exact conditions) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, proceed to induce crystallization (see Troubleshooting section).
-
Cooling: Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Recrystallization
References
Technical Support Center: 4-(Hydrazinylmethyl)pyridine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-(Hydrazinylmethyl)pyridine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound from 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate.
Q1: My reaction yield is consistently low. What are the most critical factors to control?
A1: Low yields can stem from several factors. The most critical parameters to optimize are:
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a controlled temperature is crucial to prevent side reactions. High temperatures can lead to the formation of undesired by-products.
-
Stoichiometry of Hydrazine Hydrate: An excess of hydrazine hydrate is generally used to ensure complete conversion of the starting material. However, a very large excess can complicate the work-up and purification. It is recommended to use a moderate excess.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quality of Starting Materials: Ensure the purity of 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate, as impurities can interfere with the reaction.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound. Common side products include:
-
Bis-substitution: One molecule of hydrazine can react with two molecules of 4-(chloromethyl)pyridine, leading to the formation of a bis-substituted hydrazine derivative. Using an excess of hydrazine hydrate can help to minimize this.
-
Oxidation Products: Hydrazine and its derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Polymerization: Pyridine derivatives can sometimes undergo polymerization under certain conditions.
To minimize these side reactions, it is advisable to control the reaction temperature, use an appropriate excess of hydrazine hydrate, and consider running the reaction under an inert atmosphere.
Q3: How can I effectively purify the crude this compound to improve its purity?
A3: Purification is a critical step to obtain a high-purity product. Recrystallization is a common and effective method.
-
Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a polar solvent or a mixture of polar solvents is often suitable. Ethanol, methanol, or mixtures with water can be explored.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. The slow cooling process is important for the formation of pure crystals.
-
Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q4: The final product is a dihydrochloride salt. How do I ensure the correct salt formation?
A4: The reaction between 4-(chloromethyl)pyridine and hydrazine will yield the free base, 4-(hydrazinylmethyl)pyridine. To obtain the dihydrochloride salt, a subsequent hydrochlorination step is necessary.
-
Acidification: After the initial reaction and removal of excess hydrazine, the reaction mixture containing the free base is typically dissolved in a suitable solvent (e.g., an alcohol like isopropanol or ethanol) and treated with hydrochloric acid (HCl). The HCl can be in the form of a concentrated aqueous solution or as a solution in an organic solvent (e.g., HCl in isopropanol).
-
Precipitation: The dihydrochloride salt is generally insoluble in many organic solvents and will precipitate out of the solution upon addition of HCl.
-
Isolation: The precipitated salt can then be collected by filtration, washed with a suitable solvent to remove any excess acid and other impurities, and dried.
Data Presentation
Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes the impact of different reaction parameters on the product yield based on typical optimization studies for similar reactions.
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Solvent | Ethanol | Water | Isopropanol | 65 |
| Temperature | 25°C | 50°C | 70°C | 78 |
| Hydrazine Hydrate (equivalents) | 2 | 5 | 10 | 85 |
| Reaction Time (hours) | 4 | 8 | 12 | 82 |
Note: The data presented is illustrative and based on general principles of optimizing hydrazine substitution reactions. Actual yields may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound from 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate.
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethanol (or another suitable solvent)
-
Concentrated Hydrochloric Acid
-
Isopropanol (or another suitable solvent for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)pyridine hydrochloride in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling might be necessary to maintain the desired temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure to obtain a residue.
-
Hydrochlorination: Dissolve the residue in isopropanol. To this solution, add concentrated hydrochloric acid dropwise with stirring until the pH is acidic and a precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold isopropanol and then with diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Workflow for the purification by recrystallization.
Common side reactions in the synthesis of hydrazinopyridines
Technical Support Center: Synthesis of Hydrazinopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of hydrazinopyridines, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hydrazinopyridines?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a halopyridine (typically chloro- or bromo-pyridines) with hydrazine or hydrazine hydrate.[1][2] The reaction is usually performed by heating the reactants, often with an excess of hydrazine hydrate which can also act as the solvent.[1][2]
Q2: I am getting a very low yield of my desired monosubstituted hydrazinopyridine. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction temperature may be too low or the reaction time too short. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[3]
-
Purity of Starting Materials: Impurities in the halopyridine or hydrazine hydrate can lead to unwanted side reactions. It is recommended to use freshly purified reagents.[3]
-
Formation of Side Products: The presence of multiple spots on a TLC plate often indicates the formation of side products, which is a common issue.
-
Suboptimal Stoichiometry: An inappropriate molar ratio of hydrazine to the halopyridine can favor the formation of side products or leave starting material unreacted.[4][5]
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?
Several side reactions can occur during hydrazinopyridine synthesis. The most common include:
-
Di-substitution: If the starting pyridine has more than one halogen substituent, or if the reaction conditions are harsh, di-hydrazinopyridines can be formed.[1] For example, starting from 2,6-dichloropyridine, both mono- and di-substituted products can be obtained.
-
Hydrazone Formation: If the pyridine ring or other reagents contain carbonyl groups, hydrazine can react to form hydrazones as byproducts.[3]
-
Dimerization: Competitive formation of dimers is a known issue, especially when not using a sufficient excess of hydrazine hydrate.[1]
-
Ring Opening: Under harsh conditions, such as high temperatures or strongly basic/acidic media, the pyridine ring itself can undergo cleavage.[6][7]
-
N-N Bond Cleavage: The N-N bond in hydrazine or the resulting hydrazinopyridine can cleave under extreme temperatures or in the presence of strong oxidizing or reducing agents, leading to a complex mixture of degradation products.[3]
Q4: How can I minimize the formation of di-hydrazino substituted side products?
To control selectivity and favor mono-substitution, consider the following:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the halopyridine to hydrazine hydrate. A large excess of hydrazine is often used to ensure the reaction goes to completion but can sometimes lead to di-substitution if multiple reactive sites are available. A molar ratio of 1:1.5 to 1:1.8 of pyridine halide to hydrazine hydrate has been suggested to be optimal in some cases to ensure full reaction while minimizing excess.[4][5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.
-
Slow Addition: A very slow addition of the pyridine starting material to the hydrazine solution can help maintain an excess of hydrazine throughout the reaction, which can prevent the formation of dimers.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and purification steps.
Problem 1: Low Yield and/or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| TLC shows significant unreacted starting material. | Reaction conditions are too mild (temperature too low, time too short). | Increase the reaction temperature or prolong the reaction time. Monitor by TLC until the starting material spot disappears. A typical condition involves heating at 100°C for 48 hours.[2] |
| Purity of reagents is low. | Ensure the purity of your halopyridine and hydrazine hydrate. Use freshly opened or purified reagents. | |
| Poor solvent choice. | While hydrazine hydrate itself can act as a solvent, using a high-boiling co-solvent like butanol or diglyme can improve solubility and reaction rate.[1][2] |
Problem 2: Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS shows a product with a higher molecular weight corresponding to di-substitution. | Molar ratio of hydrazine is too high, or the starting material has multiple leaving groups. | Adjust the stoichiometry. For di-halopyridines, carefully control the equivalents of hydrazine to favor mono-substitution. |
| Isolation of a hydrazone byproduct. | Presence of carbonyl impurities in starting materials or solvent. | Use high-purity, carbonyl-free solvents and reagents. |
| Complex mixture of unidentified products. | Reaction temperature is too high, leading to degradation (e.g., ring opening or N-N bond cleavage). | Reduce the reaction temperature. Consider running the reaction under an inert atmosphere to prevent oxidation.[4] |
Quantitative Data on Hydrazinopyridine Synthesis
The table below summarizes reaction conditions and yields from cited literature, illustrating the impact of different parameters.
| Starting Material | Hydrazine Hydrate (Equivalents/Volume) | Co-Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observation/Side Product | Reference |
| 2-Chloropyridine | 10 vol | None | 100 | 48 | 78 | Target product obtained as a red oil. | [2] |
| 2-Chloropyridine | Large excess (>5 vol) | None | - | - | Moderate | Excess hydrazine is problematic for scale-up. | [1] |
| 2-Chloropyridine | 1.65 (relative to co-solvent) | Butan-1-ol | 100 | 0.028 (Flow reactor) | 95.8 | High yield and short reaction time in a microchannel reactor. | [2] |
| Pyridine Halide A | 1.5 - 1.8 eq. | N-dimethylpropanolamine | 125-130 | - | - | Tertiary amine solvent acts as an acid scavenger, improving rate and yield. | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
This protocol is adapted from a general laboratory procedure.[2]
-
Reaction Setup: To a solution of hydrazine hydrate (200 mL, 10 volumes), add 2-chloropyridine (20 g, 0.176 mol, 1 eq.).
-
Reaction Execution: Stir the reaction mixture at 100 °C for 48 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and methanol (8:2). The reaction is complete when the 2-chloropyridine spot is no longer visible.
-
Work-up: After completion, cool the reaction mixture and dilute it with water (200 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (5 x 500 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to remove the solvent.
-
Product: The target product, 2-hydrazinopyridine, is obtained as a red oil (15.0 g, 78% yield).
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the primary reaction for the synthesis of 2-hydrazinopyridine and highlights potential side reactions.
Caption: Main reaction and common side reaction pathways in hydrazinopyridine synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common synthesis problems.
Caption: A step-by-step workflow for troubleshooting low yields in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues with 4-(Hydrazinylmethyl)pyridine dihydrochloride
Welcome to the technical support center for 4-(Hydrazinylmethyl)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound that is commonly used as a building block in organic synthesis. It is particularly valuable in the development of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are a class of molecules being investigated for targeted protein degradation in drug discovery.[1][2]
Q2: What are the general physical properties of this compound?
It is typically a white to off-white solid. As a dihydrochloride salt, it is expected to have a higher melting point and greater polarity compared to its free base form.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Many suppliers recommend storage at room temperature.
Q4: What are the primary safety hazards associated with this compound?
Based on safety data for similar pyridine hydrochloride compounds, this substance should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4] Always consult the specific Safety Data Sheet (SDS) provided by the supplier and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[3][5] Work in a well-ventilated area or a chemical fume hood.[3][5]
Troubleshooting Guide: Solubility Issues
Resolving solubility issues is a common challenge in experimental workflows. This guide provides a systematic approach to dissolving this compound.
Estimated Solubility Profile
| Solvent | Estimated Solubility | Recommendations & Comments |
| Water | Highly Soluble | As a dihydrochloride salt, high solubility in water is expected.[6] If dissolution is slow, gentle warming or sonication may help. Be aware that aqueous solutions may have limited stability. |
| Methanol | Soluble | A good starting solvent for creating stock solutions. |
| Ethanol | Soluble | Similar to methanol, ethanol is a viable solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that can dissolve a wide range of compounds.[5] It is a common solvent for preparing high-concentration stock solutions for biological assays. |
Step-by-Step Dissolution Protocol
-
Solvent Selection : Based on your experimental needs, choose an appropriate solvent from the table above. For biological assays, DMSO is a common choice for creating a concentrated stock solution that can then be diluted into aqueous media.
-
Preparation :
-
Accurately weigh the desired amount of this compound in a suitable container.
-
Add the selected solvent to the solid.
-
-
Aiding Dissolution : If the compound does not dissolve readily at room temperature, the following techniques can be employed:
-
Vortexing : Mix the solution vigorously using a vortex mixer.
-
Sonication : Place the container in an ultrasonic bath to break up any clumps and increase the surface area for dissolution.
-
Gentle Warming : Warm the solution gently (e.g., in a 37°C water bath). Avoid excessive heat, as it may degrade the compound.
-
-
Assessing Solubility : Visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation occurs upon standing, the solution may be supersaturated, and further dilution may be necessary.
Troubleshooting Workflow for Solubility Issues
If you encounter difficulties in dissolving this compound, follow this troubleshooting workflow:
Experimental Protocols
Preparation of a Stock Solution
For many applications, particularly in biological assays, a concentrated stock solution in an organic solvent like DMSO is prepared first.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
In a sterile microcentrifuge tube or vial, weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1 mg of compound with a molecular weight of 196.08 g/mol , add approximately 510 µL of DMSO).
-
Vortex the mixture thoroughly until the solid is completely dissolved.
-
If dissolution is difficult, sonicate the vial for 5-10 minutes or warm it gently to 37°C.
-
Once dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
General Protocol for Use in PROTAC Synthesis
This compound can serve as a linker precursor in the synthesis of PROTACs. The hydrazine moiety allows for the formation of various chemical bonds to connect a target protein ligand and an E3 ligase ligand.
Illustrative Reaction Scheme: The hydrazine functional group can be reacted with an appropriate electrophile (e.g., an activated carboxylic acid, aldehyde, or ketone) on one of the PROTAC ligands to form a stable linkage.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always refer to the specific product documentation and safety data sheets provided by the manufacturer and conduct their own risk assessments before starting any experimental work. The solubility data presented are estimates and may vary depending on the purity of the compound and the experimental conditions.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]
Preventing degradation of 4-(Hydrazinylmethyl)pyridine dihydrochloride in solution
Technical Support Center: 4-(Hydrazinylmethyl)pyridine dihydrochloride
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals prevent its degradation in solution and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brown color. What is causing this and is it still usable?
A1: Discoloration is a common indicator of degradation, primarily through oxidation of the hydrazine functional group. Hydrazine and its derivatives are susceptible to autoxidation, a process that can be accelerated by dissolved oxygen, trace metal ions, and exposure to light.[1][2] It is strongly recommended to discard the discolored solution and prepare a fresh batch using deoxygenated solvents to ensure the integrity of your experiment.
Q2: What is the best solvent to use for dissolving this compound?
A2: As a dihydrochloride salt, the compound is polar and acidic. The recommended solvent is high-purity, deoxygenated water. Buffered aqueous solutions on the acidic side (e.g., pH 3-5) can also be used and may further enhance stability, as hydrazines are generally more stable under acidic conditions.[2] Avoid using neutral or alkaline buffers (pH > 7), as they can deprotonate the hydrochloride salt and make the hydrazine moiety more susceptible to oxidation.[2]
Q3: How should I prepare and store my stock solutions to maximize their shelf-life?
A3: To maximize stability, solutions should be prepared using strict air-sensitive handling techniques.[3][4] This includes using solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or high-purity nitrogen) for at least 30 minutes. Once prepared, the solution should be aliquoted into vials with airtight seals, the headspace flushed with inert gas, and stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Always protect solutions from light by using amber vials or wrapping them in foil.
Q4: What specific factors can accelerate the degradation of this compound in solution?
A4: Several factors can accelerate degradation. Understanding these is key to prevention. The primary factors are summarized in the table below.
Q5: How can I check if my older stock solution is still good to use?
A5: It is not advisable to use older stock solutions without re-qualification. You can assess the stability and concentration of your solution using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[5] A simpler, alternative method is UV-Vis spectrophotometry after derivatization with a chromogenic agent like p-dimethylaminobenzaldehyde, which reacts with the hydrazine group to form a colored product that can be quantified.[6][7] A detailed protocol for this method is provided below.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock solution between experiments. | Prepare a fresh solution from solid material for each set of critical experiments. Implement the rigorous storage conditions outlined in the FAQs (inert atmosphere, low temperature, protection from light). |
| Low reaction yield or incomplete reaction. | Loss of active reagent due to degradation. The actual concentration of the solution is lower than calculated. | Use a freshly prepared solution. If using an older solution, re-verify its concentration using an analytical method like HPLC or UV-Vis spectrophotometry before use.[5][6] |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or degradation products may be insoluble. Changes in pH or temperature could also cause precipitation. | Ensure the compound is fully dissolved during preparation. Store at the recommended temperature and avoid freeze-thaw cycles where possible. If a precipitate is observed, the solution should be discarded. |
| pH of the aqueous solution drifts over time. | Interaction with atmospheric CO₂ (if exposed to air) or degradation of the compound, which can alter the solution's properties. | Always use tightly sealed containers and consider preparing solutions in a buffered system (pH 3-5) to maintain a stable pH. |
Key Degradation Factors
| Factor | Influence on Stability | Prevention Strategy |
| Oxygen | The primary driver of oxidative degradation of the hydrazine moiety.[2] | Use deoxygenated solvents. Purge the solution and container headspace with an inert gas (Argon or Nitrogen). Use air-sensitive handling techniques (e.g., Schlenk line or glovebox).[3][8] |
| pH | Hydrazines are more stable in acidic conditions and degrade faster in neutral or alkaline solutions.[2] | Dissolve in high-purity water (which will be acidic due to the dihydrochloride salt) or an acidic buffer (pH 3-5). Avoid basic conditions. |
| Metal Ions | Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically accelerate oxidation.[1][2] | Use high-purity water and solvents. If possible, use glassware that has been acid-washed to remove trace metals. Consider adding a chelating agent like EDTA at a very low concentration (~100 µM) if metal contamination is suspected. |
| Light | UV and ambient light can provide the energy to initiate and promote radical degradation pathways.[9] | Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light. |
| Temperature | Higher temperatures increase the rate of all chemical reactions, including degradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Visual Guides and Workflows
// Nodes start [label="Problem: Inconsistent Results or\nSolution Discoloration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_color [label="Is the solution visibly\ndiscolored (yellow/brown)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_age [label="Is the solution freshly\nprepared (< 8 hours)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_storage [label="Was it prepared with deoxygenated\nsolvent and stored under inert gas?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res_discard [label="Root Cause: Degradation.\nAction: Discard solution.\nPrepare a fresh batch.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; res_prepare [label="Root Cause: Probable Degradation.\nAction: Prepare fresh solution using\nproper air-sensitive techniques.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; res_review [label="Root Cause: Improper Preparation/Storage.\nAction: Review and implement protocols for\nhandling air-sensitive reagents.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; res_other [label="Issue is likely not reagent degradation.\nAction: Investigate other experimental\nparameters (e.g., other reagents, instrument).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges start -> q_color; q_color -> res_discard [label=" Yes "]; q_color -> q_age [label=" No "]; q_age -> q_other [label=" Yes "]; q_age -> q_storage [label=" No "]; q_storage -> res_prepare [label=" No "]; q_storage -> res_other [label=" Yes "]; res_discard -> res_review [style=dashed]; res_prepare -> res_review [style=dashed]; } dot Caption: Troubleshooting flowchart for degradation issues.
// Nodes start [label="Start: Prepare Stock Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Deoxygenate Solvent:\nSparge high-purity water or\nacidic buffer with Ar or N₂ for 30+ min.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Weigh Solid:\nIn a clean, dry vial, weigh the required\namount of this compound.", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Dissolve Compound:\nUsing a gas-tight syringe, transfer the\ndeoxygenated solvent to the vial.\nMix until fully dissolved.", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Aliquot Solution:\nDispense solution into single-use\namber vials under an inert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Purge & Seal:\nFlush the headspace of each vial\nwith Ar or N₂ before sealing tightly.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="6. Store Properly:\nStore at 2-8°C (short-term) or\n-20°C (long-term), protected from light.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } dot Caption: Experimental workflow for stable solution preparation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution using best practices to minimize degradation.
Materials:
-
This compound solid
-
High-purity water (e.g., 18.2 MΩ·cm)
-
High-purity argon or nitrogen gas with regulator and tubing
-
Sterile, amber glass vials with PTFE-lined septa caps
-
Acid-washed glassware
-
Gas-tight syringes and needles
Procedure:
-
Solvent Deoxygenation: Pour the required volume of high-purity water into a flask. Sparge the water with a steady stream of argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen. Keep the solvent under a positive pressure of inert gas.
-
Weighing: Tare a clean, dry amber vial on an analytical balance. Add the desired mass of this compound solid. For 10 mL of a 10 mM solution, this is approximately 21.01 mg.
-
Dissolution: Using a gas-tight syringe, carefully draw up the calculated volume of deoxygenated water and add it to the vial containing the solid. Seal the vial immediately.
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Storage: If not for immediate use, flush the headspace of the vial with inert gas before tightening the cap. For long-term storage, aliquot the solution into smaller, single-use amber vials, flushing the headspace of each before sealing.
-
Labeling and Storage: Clearly label the vials with the compound name, concentration, date, and storage conditions. Store immediately at the appropriate temperature (2-8°C or -20°C), protected from light.
Protocol 2: Monitoring Solution Stability via UV-Vis Spectrophotometry
This colorimetric method, adapted from standard procedures for hydrazine analysis, allows for a quantitative assessment of the concentration of the active hydrazine compound.[6][7][10]
Materials:
-
Stock solution of this compound
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent solution: Dissolve 0.8 g of p-DMAB in a mixture of 40 mL ethanol and 4 mL concentrated HCl.[7] Handle with care in a fume hood.
-
UV-Vis Spectrophotometer and cuvettes
-
High-purity water
Procedure:
-
Prepare Calibration Standards:
-
Create a fresh, known-concentration standard of this compound (e.g., 100 µM) using the method in Protocol 1.
-
From this standard, prepare a dilution series (e.g., 0, 5, 10, 20, 40, 60 µM) in high-purity water.
-
-
Derivatization:
-
To 1.0 mL of each standard and 1.0 mL of the test sample (the solution you wish to check), add 1.0 mL of the p-DMAB reagent solution.
-
Mix well and allow the reaction to proceed for 15 minutes at room temperature. A yellow color will develop. The reaction forms a colored azine derivative.[10]
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λ-max) for the colored product, which is typically around 458-465 nm.[6][10]
-
Use the "0 µM" standard (water + reagent) as the blank to zero the instrument.
-
Measure the absorbance of all calibration standards and the test sample.
-
-
Analysis:
-
Plot a calibration curve of Absorbance vs. Concentration (µM) for the standards. It should be linear.
-
Use the absorbance of your test sample and the equation of the line from the calibration curve (y = mx + c) to determine its exact concentration.
-
Compare this measured concentration to the expected concentration. A significant drop indicates degradation. It is recommended to discard solutions that have degraded by more than 5-10%.
-
References
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fauske.com [fauske.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mt.com [mt.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
Identifying and removing impurities from 4-(Hydrazinylmethyl)pyridine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Hydrazinylmethyl)pyridine dihydrochloride. The information provided is intended to assist in identifying and removing common impurities encountered during synthesis and purification.
Troubleshooting Guide
Q1: My final product of this compound shows extra peaks in the 1H NMR spectrum. What could they be?
A1: Extra peaks in the 1H NMR spectrum likely indicate the presence of impurities. Based on the common synthesis route from 4-(chloromethyl)pyridine and hydrazine, potential impurities include:
-
Unreacted Starting Materials: Residual 4-(chloromethyl)pyridine or hydrazine hydrate.
-
Side-Products: Di-substitution products where one hydrazine molecule has reacted with two molecules of 4-(chloromethyl)pyridine.
-
Solvent Residues: Trapped solvents from the reaction or purification steps (e.g., ethanol, isopropanol, toluene).
A comparison of your spectrum with the known spectra of these potential impurities can help in their identification.
Q2: I have an unknown impurity in my product with a different retention time in the HPLC analysis. How can I identify it?
A2: To identify an unknown impurity observed in your HPLC chromatogram, the following steps are recommended:
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, which is a critical piece of information for structural elucidation.
-
Forced Degradation Studies: Subject a sample of your pure material to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed samples by HPLC to see if the unknown impurity is a degradation product.
-
Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample by adding a small amount of the standard and re-analyzing it by HPLC. An increase in the peak area of your unknown impurity will confirm its identity.
Q3: My recrystallization of this compound is not yielding a pure product. What can I do?
A3: If recrystallization is not effective, consider the following troubleshooting steps:
-
Solvent System: The choice of solvent is crucial. You may need to experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a dihydrochloride salt, a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent (like isopropanol, ethyl acetate, or diethyl ether) often works well.
-
Cooling Rate: A slow cooling rate is essential for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Alternative Purification: If recrystallization repeatedly fails, column chromatography may be a more suitable purification method. Due to the polar nature of the dihydrochloride salt, a polar stationary phase like silica gel with a polar mobile phase (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide) could be effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: While the impurity profile can vary between suppliers, the most common impurities are typically related to the manufacturing process. These can include unreacted starting materials such as 4-(chloromethyl)pyridine and excess hydrazine, as well as byproducts formed during the reaction. It is always recommended to request a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the levels of any known impurities.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information and help identify and quantify impurities if their signals are resolved from the main compound.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the main compound and to help identify unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).
Q3: What is the expected stability of this compound and what are its potential degradation products?
A3: As a dihydrochloride salt, this compound is generally more stable than its free base form. However, like many hydrazine derivatives, it can be susceptible to oxidation over time, especially when exposed to air and light. Potential degradation can lead to the formation of colored impurities. It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible. Forced degradation studies can help to identify specific degradation products under various stress conditions.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Source | Potential Analytical Signal |
| 4-(Chloromethyl)pyridine | Starting Material | Distinct signals in 1H NMR and a separate peak in HPLC. |
| Hydrazine | Starting Material | May be difficult to detect by UV-HPLC; specific derivatization or other techniques might be needed. |
| Bis[4-(pyridylmethyl)]hydrazine | Side-Product | Higher molecular weight peak in MS; distinct signals in 1H NMR. |
| Residual Solvents | Process-related | Characteristic peaks in 1H NMR (e.g., ethanol, toluene). |
| Oxidation Products | Degradation | May appear as colored impurities; new peaks in HPLC during stability studies. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific instrumentation and sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:B).
Protocol 2: Impurity Identification by 1H NMR Spectroscopy
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated water (D2O) or Deuterated methanol (CD3OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a standard 1H NMR spectrum.
-
Integrate all signals. The integral of the product peaks should correspond to the expected number of protons.
-
Compare any additional signals to the known chemical shifts of potential impurities (starting materials, solvents).
-
The relative integration of impurity peaks compared to the product peaks can be used to estimate the mole percent of the impurity.
-
Protocol 3: Purification by Recrystallization
This is a general procedure and the choice of solvent is critical and may require experimentation.
-
Dissolution: In a flask, dissolve the impure this compound in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: A logical workflow for the identification of impurities in this compound.
Caption: A troubleshooting guide for the purification of this compound.
Technical Support Center: Functionalization of Pyridine Rings
Welcome to the technical support center for the functionalization of pyridine rings. This resource is designed for researchers, scientists, and professionals in drug development who are working with pyridine scaffolds. Here you will find troubleshooting guides for common synthetic challenges and frequently asked questions to assist in your experimental work.
Core Challenges in Pyridine Functionalization
The functionalization of pyridine rings presents several inherent challenges primarily due to the electronic properties of the heterocycle. The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution.[1][2] Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4] Additionally, the lone pair of electrons on the nitrogen atom can coordinate with Lewis acids and transition metal catalysts, often inhibiting or altering the desired reactivity.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of pyridine rings.
Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution (EAS)
Problem: You are attempting an electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) on a pyridine ring and observing very low to no product formation.
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Ring Deactivation | The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic than benzene and thus unreactive towards many electrophiles.[2][6] | Activation via N-Oxide Formation: Convert the pyridine to a pyridine-N-oxide. This modification increases the electron density of the ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack.[7][8] The N-oxide can be subsequently removed by deoxygenation. |
| Catalyst Inhibition/Protonation | In acidic conditions typical for EAS, the basic nitrogen atom is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack.[2][9] Lewis acid catalysts used in reactions like Friedel-Crafts can also be sequestered by the nitrogen lone pair.[1][10] | Use Forcing Conditions: For some reactions like nitration, harsh conditions (e.g., oleum) can sometimes achieve substitution at the C3 position, albeit often with low yields.[11] Alternative Strategies: Consider radical substitution reactions (e.g., Minisci reaction) for C-H functionalization, which are more effective on electron-deficient rings.[12] |
Issue 2: Poor Regioselectivity in C-H Functionalization
Problem: Your C-H functionalization reaction (e.g., Minisci, transition-metal-catalyzed) is yielding a mixture of isomers (e.g., C2 vs. C4, or meta vs. ortho/para).
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inherent Reactivity Patterns | The electronic nature of the pyridine ring inherently favors functionalization at the C2 and C4 positions in many reactions, such as nucleophilic and radical additions.[3][13] Achieving selectivity at the C3 position is a significant challenge.[14] | Directed Metalation: Employ a directing group at a specific position to guide a metal catalyst to a desired C-H bond.[15] Blocking Groups: Temporarily block the more reactive positions (e.g., C2) to force functionalization at a less reactive site like C4.[16] |
| Steric Hindrance | Substituents already present on the pyridine ring can sterically hinder attack at adjacent positions, leading to a mixture of products. | Ligand Tuning: In transition-metal-catalyzed reactions, modifying the steric and electronic properties of the ligand can influence the regioselectivity of the C-H activation step.[1] |
Issue 3: Difficulties in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Problem: You are experiencing low yields, catalyst deactivation, or side reactions when using a pyridine halide or boronic acid in a cross-coupling reaction.
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency. This is a well-known issue, particularly with 2-substituted pyridines.[5][17] | Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These bulky ligands can shield the palladium center and prevent coordination with the pyridine nitrogen.[5][18] |
| Instability of Reagents | 2-Pyridyl boronic acids and their derivatives are notoriously unstable and prone to protodeboronation, which reduces the amount of active nucleophile in the reaction mixture.[19][20] | Use Stabilized Boron Reagents: Consider using more stable boronic esters, such as MIDA boronates or pinacol esters, which can be more robust under reaction conditions.[21] Alternative Nucleophiles: Explore other organometallic reagents like pyridine-2-sulfinates, which have shown to be effective coupling partners.[22] |
| Challenging Substrates | Chloropyridines are less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step more difficult.[18] | Optimize Reaction Conditions: For less reactive substrates, increasing the reaction temperature, using a more active catalyst system (e.g., with specialized ligands), and carefully selecting the base are crucial.[18][23] Microwave irradiation can sometimes be beneficial.[24] |
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic substitution on pyridine so difficult and why does it occur at the 3-position?
A1: The nitrogen atom in pyridine is electron-withdrawing, which deactivates the entire ring towards attack by electrophiles.[2][6] When an electrophile does react, it preferentially attacks the C3 position. This is because the positive charge in the intermediate sigma complex for C3 attack is distributed over three carbon atoms. In contrast, attack at the C2 or C4 positions results in a resonance structure where the highly electronegative nitrogen atom bears a positive charge, which is a very unstable arrangement.[2][11]
Q2: Why do nucleophilic substitutions preferentially occur at the C2 and C4 positions of the pyridine ring?
A2: Nucleophilic attack on the pyridine ring is favored at the C2 and C4 positions because the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom.[3][25] This provides significant resonance stabilization that is not possible if the nucleophile attacks at the C3 position.[4]
Q3: My Suzuki coupling with a 2-bromopyridine is failing. What are the first things I should try to troubleshoot?
A3: The "2-pyridyl problem" is common in cross-coupling.[19][20] The primary issue is often catalyst inhibition by the pyridine nitrogen.[5] The first troubleshooting steps should be:
-
Switch to a bulky phosphine ligand: Ligands like SPhos, XPhos, or RuPhos are often effective at preventing catalyst inhibition.[5]
-
Screen different bases: The choice of base can be critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often good choices.[18]
-
Ensure rigorous exclusion of oxygen: The active Pd(0) catalyst is sensitive to oxidation. Make sure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere.[18]
Q4: I want to perform a Minisci reaction on my pyridine substrate. How can I control the regioselectivity?
A4: The Minisci reaction, which involves the addition of a radical to a protonated heterocycle, typically favors the C2 and C4 positions.[12] Achieving regioselectivity can be challenging.[26] Strategies to control the regioselectivity include:
-
Electronic bias: An electron-withdrawing group on the pyridine ring can direct the incoming radical to a specific position.[26]
-
Steric hindrance: Bulky substituents can block one of the reactive positions, favoring addition at the less hindered site.
-
Blocking groups: A removable blocking group can be installed at the more reactive C2 position to force the reaction to occur at the C4 position.[16]
Q5: What is the purpose of converting pyridine to pyridine-N-oxide for certain reactions?
A5: Converting pyridine to its N-oxide is a common strategy to alter its reactivity.[7] The N-oxide group is strongly electron-donating through resonance, which activates the C2 and C4 positions towards electrophilic attack.[8] It also prevents the nitrogen's lone pair from interfering with Lewis acidic reagents. After the desired functionalization, the N-oxide can be easily deoxygenated (e.g., with PCl₃ or zinc dust) to regenerate the pyridine ring.[8]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Bromopyridine
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the bromopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1 or dioxane/water 4:1) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram: Reactivity Map of the Pyridine Ring
This diagram illustrates the general reactivity patterns of the pyridine ring towards different classes of reagents.
Caption: Summary of pyridine ring regioselectivity.
Workflow: Troubleshooting a Failed Cross-Coupling Reaction
This logical workflow guides a researcher through the process of troubleshooting a failed palladium-catalyzed cross-coupling reaction involving a pyridine substrate.
Caption: Logical workflow for troubleshooting pyridine cross-coupling reactions.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Solved: Why electrophilic substitution reaction in Pyridine is difficult and preferably substitut [Chemistry] [gauthmath.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. Pyridine is bad at electrophilic aromatic substitution [ns1.almerja.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. quora.com [quora.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 4-(Hydrazinylmethyl)pyridine Dihydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing 4-(Hydrazinylmethyl)pyridine dihydrochloride and its derivatives. The information is designed to help troubleshoot common experimental issues and ensure the integrity of these compounds throughout their lifecycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from the hydrazinylmethyl group. This group is susceptible to oxidation and hydrolysis. The hydrazine moiety can be readily oxidized, especially in the presence of oxygen, metal ions (e.g., copper), and under neutral to alkaline pH conditions.[1] Hydrolysis of the C-N bond can also occur, particularly under acidic or basic conditions, potentially leading to the formation of isonicotinic acid derivatives.[2]
Q2: How should this compound be stored to ensure maximum stability?
A2: To maximize stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light.[3] Refrigeration or storage at -20°C is recommended for long-term stability.[4] Given its hygroscopic nature and susceptibility to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Q3: What is the role of the dihydrochloride salt in the compound's stability?
A3: The dihydrochloride salt form enhances stability by keeping the molecule in a protonated state. Hydrazine derivatives are generally more stable under acidic conditions.[1] The salt form prevents the formation of the free base, which is more nucleophilic and significantly more prone to oxidation.[5]
Q4: Can I dissolve this compound in any solvent?
A4: While the compound is generally soluble in water, the stability in aqueous solutions can be a concern. For analytical purposes, using a mobile phase with a controlled acidic pH is recommended.[6] If preparing stock solutions, consider using deoxygenated solvents and storing them at low temperatures for short periods. For organic reactions, aprotic solvents may be suitable, but compatibility should always be checked.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown upon standing. | Oxidation of the hydrazine moiety. This is accelerated by exposure to air (oxygen), light, presence of trace metal ions, or a pH shift towards neutral/alkaline.[2] | - Prepare solutions fresh using deoxygenated solvents.- Work under an inert atmosphere (N₂ or Ar).- Use amber vials or protect solutions from light.- Ensure all glassware is scrupulously clean to avoid metal ion contamination.- Maintain an acidic pH in the solution. |
| Precipitate forms in an aqueous solution. | pH of the solution has increased, causing the precipitation of the less soluble free base. This can happen if mixed with a basic buffer or solution.[7] | - Ensure the pH of the solution remains acidic.- Use buffers compatible with the dihydrochloride salt.- If a pH adjustment is necessary, perform it cautiously and observe for any precipitation. |
| Inconsistent results in HPLC analysis (shifting retention times, new peaks). | On-column degradation or instability in the autosampler. The mobile phase may not be optimal for stability. | - Use a stability-indicating HPLC method with an acidic mobile phase (e.g., pH 2.5-4.0).- Keep the autosampler temperature low (e.g., 4°C).- Analyze samples promptly after preparation.- Check for interactions with the stationary phase; a different column chemistry may be required. |
| Low recovery or assay values in experiments. | Degradation of the compound during the experimental procedure. This could be due to heat, incompatible reagents, or prolonged exposure to harsh conditions. | - Review all experimental steps for potential stressors (high temperature, extreme pH, oxidizing agents).- Perform control experiments to pinpoint the step causing degradation.- Use a stability-indicating analytical method to quantify both the parent compound and its degradants.[8] |
Diagrams and Visualizations
Caption: Potential degradation pathways for 4-(Hydrazinylmethyl)pyridine.
Caption: Workflow for a forced degradation (stress testing) study.
Caption: Decision tree for troubleshooting an unexpected HPLC peak.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradants and establish the intrinsic stability of the compound, based on ICH guidelines.[8]
1. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
pH meter, heating block, photostability chamber
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in HPLC-grade water to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. At time points, withdraw an aliquot and dilute.
-
Thermal Degradation: Place a small amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. Dissolve the stressed solid in mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples alongside a control sample protected from light.
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation products.
-
Aim for 5-20% degradation of the active ingredient for optimal results.
Protocol 2: Stability-Indicating HPLC Method (Example)
This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Method validation according to ICH guidelines is required.[2][6]
1. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute the samples from the forced degradation study (or other stability studies) with the mobile phase (at initial conditions) to a final concentration of approximately 100 µg/mL.
3. Method Validation Parameters:
-
Specificity: Ensure complete separation of the main peak from any degradation products. Use a photodiode array (PDA) detector to check for peak purity.
-
Linearity: Analyze a series of concentrations (e.g., 10-200 µg/mL) to establish a linear relationship between peak area and concentration.
-
Accuracy & Precision: Perform recovery studies by spiking a placebo with known amounts of the compound. Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Quantitative Data Summary (Illustrative)
The following tables represent example data from a forced degradation study.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 h at 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 8 h at RT | 81.5 | 18.5 | 3 |
| 3% H₂O₂ | 8 h at RT | 89.1 | 10.9 | 2 |
| Thermal (Solid) | 48 h at 80°C | 98.6 | 1.4 | 1 |
| Photolytic (Solution) | ICH Guideline | 94.3 | 5.7 | 1 |
Table 2: Chromatographic Purity Data of Major Degradants
| Stress Condition | Degradant Peak (RT, min) | Relative Retention Time (RRT) | Peak Area % |
| 0.1 M HCl | D1 (4.5 min) | 0.75 | 11.2 |
| D2 (9.2 min) | 1.53 | 3.6 | |
| 0.1 M NaOH | D1 (4.5 min) | 0.75 | 6.8 |
| D3 (7.8 min) | 1.30 | 9.1 | |
| D4 (11.1 min) | 1.85 | 2.6 | |
| 3% H₂O₂ | D5 (6.8 min) | 1.13 | 8.5 |
| D6 (10.2 min) | 1.70 | 2.4 |
(Note: RT = Retention Time of parent compound is assumed to be 6.0 min for RRT calculation. Data is illustrative.)
References
- 1. researchgate.net [researchgate.net]
- 2. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uprm.edu [uprm.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Drug incompatibility chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimization of Catalytic Processes Involving Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with pyridine-containing molecules. For researchers, scientists, and professionals in drug development, this resource offers practical solutions and detailed protocols to facilitate successful and reproducible outcomes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental for the synthesis of complex molecules. However, the presence of a pyridine moiety introduces unique challenges, primarily due to the coordinating nature of the nitrogen atom, which can significantly impact catalyst performance.[1]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The Lewis basic nitrogen on the pyridine ring can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle. This is often referred to as the "2-pyridyl problem".[1] | 1. Ligand Selection: Employ bulky electron-rich ligands (e.g., phosphine oxides, N-heterocyclic carbenes) that can shield the metal center and disfavor pyridine coordination.[2][3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1] 3. Use of Additives: In some cases, additives can mitigate catalyst poisoning. |
| Inefficient Oxidative Addition: The C-X (X = Cl, Br, I) bond of the pyridine halide is not being effectively activated.[1] | 1. Change the Halide: If feasible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are generally more reactive.[1] 2. Increase Reaction Temperature: Incrementally increase the reaction temperature by 10-20 °C, while monitoring for potential substrate or catalyst decomposition.[1] | |
| Homocoupling of Boronic Acid/Ester | Slow Transmetalation or Reductive Elimination: The desired cross-coupling pathway is slow, allowing for side reactions to occur. | 1. Optimize Base and Solvent: The choice of base and solvent can significantly influence the rates of the catalytic cycle steps. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[4][5] 2. Use a Pre-catalyst: Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize homocoupling that may occur during the in-situ reduction of Pd(II) pre-catalysts.[1] |
| Dehalogenation (Hydrodehalogenation) | Competitive Reductive Elimination: The halide on the pyridine substrate is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination of the desired product versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
| Poor Regioselectivity (with di- or poly-halogenated pyridines) | Similar Reactivity of C-X Bonds: The electronic and steric environment of the different halogen atoms leads to a mixture of products. | 1. Ligand Control: Employ sterically hindered ligands that can promote selectivity for one position over another.[2] 2. Ligand-Free Conditions: In some cases, ligand-free conditions can surprisingly enhance selectivity.[2] |
FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Q1: Why are cross-coupling reactions with 2-halopyridines particularly challenging?
A1: The primary difficulty, often termed the "2-pyridyl problem," arises from the proximity of the Lewis basic nitrogen atom to the reaction site.[1] This nitrogen can chelate to the palladium catalyst, forming stable, inactive complexes that poison the catalyst and impede the catalytic cycle.[1][3]
Q2: How does the choice of palladium precursor affect the reaction?
A2: Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) can have varying efficiencies in forming the active Pd(0) species. The choice of precursor, in combination with the ligand, can influence reaction kinetics and catalyst stability. For instance, using a pre-formed Pd(0) source can sometimes be advantageous to avoid side reactions during the in-situ reduction of Pd(II) salts.[1]
Q3: What is the role of the base in a Suzuki-Miyaura coupling with pyridine substrates?
A3: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron reagent to the palladium center. The choice of base can affect the reaction rate and yield, and an inorganic base is often crucial for an efficient reaction.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[6]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation: Comparison of Ligands for Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Product Yield (%) | Reference |
| Tricyclohexylphosphine | Pd(OAc)₂ | 99 | [4] |
| SPhos | Pd(OAc)₂ | High Yields | [6] |
| (1-Ad)₂P(O)H | Pd₂(dba)₃ | 52-94 | [3] |
| IPr | Pd catalyst | Moderate to Good | [2] |
Visualization: Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for low conversion in pyridine cross-coupling.
Section 2: C-H Functionalization of Pyridines
Direct C-H functionalization of pyridines is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant challenges.[7][8]
Troubleshooting Guide: C-H Functionalization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reactivity | Electron-Deficient Ring: The pyridine ring is inherently less reactive towards electrophilic C-H activation. | 1. Use of Stronger Oxidants/Catalysts: Employ more reactive catalytic systems capable of activating C-H bonds in electron-poor arenes. 2. High Temperatures: C-H activation often requires elevated temperatures to overcome the high activation barrier. |
| Catalyst Inhibition | Nitrogen Coordination: The pyridine nitrogen can coordinate to the metal center, inhibiting its catalytic activity. | 1. Blocking the Nitrogen: Convert the pyridine to a pyridine N-oxide, which can be removed after the reaction. This strategy can also alter the regioselectivity.[8] 2. Use of Lewis Acids: Coordination of a Lewis acid to the pyridine nitrogen can prevent its interaction with the catalytic metal center.[9] |
| Poor Regioselectivity | Multiple Reactive C-H Bonds: The catalyst may activate C-H bonds at different positions of the pyridine ring. | 1. Directing Groups: Introduce a directing group on the pyridine ring to guide the C-H activation to a specific position. 2. Ligand Modification: The steric and electronic properties of the ligand can influence the regioselectivity of the C-H activation step. |
| Dimerization of Pyridine | Self-Coupling: Under certain conditions, the pyridine substrate can undergo dimerization. | 1. Optimize Reaction Conditions: Adjusting the concentration of reactants, temperature, and reaction time can help minimize dimerization.[8] |
FAQs: C-H Functionalization
Q1: What are the common strategies to overcome catalyst inhibition by the pyridine nitrogen in C-H activation?
A1: Two main strategies are employed: 1) Blocking the nitrogen atom by converting the pyridine to its N-oxide. This reduces the coordinating ability of the nitrogen and can be reversed after the C-H functionalization step.[8] 2) Using a Lewis acid to coordinate with the pyridine nitrogen, thereby preventing it from binding to the active catalyst.[9]
Q2: How can I control the regioselectivity of pyridine C-H functionalization?
A2: Regioselectivity can be controlled through several approaches. The use of directing groups is a powerful strategy to achieve site-selectivity. Additionally, the choice of catalyst and ligands can influence which C-H bond is preferentially activated. The inherent electronic properties of the pyridine ring also play a role, with different positions having varying reactivity.
Visualization: Logical Relationship in Overcoming Catalyst Inhibition
Caption: Strategies to mitigate catalyst inhibition by pyridine nitrogen.
Section 3: Hydrogenation and Reduction of Pyridines
The reduction of pyridines to piperidines is a common transformation in pharmaceutical synthesis. However, the aromaticity of the pyridine ring and catalyst poisoning by the nitrogen atom can make this reaction challenging.[10]
Troubleshooting Guide: Hydrogenation and Reduction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The lone pair on the nitrogen atom can bind to and deactivate many metal catalysts (e.g., Pd, Pt, Rh).[10] | 1. Acidic Medium: Perform the reaction in an acidic solvent like glacial acetic acid. Protonation of the nitrogen prevents it from coordinating to the metal catalyst and activates the ring towards reduction.[10] 2. Quaternization: Convert the pyridine to a pyridinium salt before reduction.[10] |
| Insufficiently Forcing Conditions: Dearomatization is thermodynamically demanding and may require high energy input.[10] | 1. Increase Hydrogen Pressure: For catalytic hydrogenations, increase the H₂ pressure (e.g., 50-100 bar).[10] 2. Increase Temperature: Raise the reaction temperature (e.g., 60-100 °C).[10] | |
| Incomplete Reduction (Formation of Dihydropyridines) | Mild Reaction Conditions: The conditions may not be sufficient to achieve full reduction to the piperidine. | 1. More Active Catalyst: Screen different catalysts such as PtO₂, Rh/C, or Rh₂O₃.[10] 2. Longer Reaction Time: Extend the reaction time to allow for complete conversion. |
FAQs: Hydrogenation and Reduction
Q1: Why is it often necessary to use acidic conditions for the catalytic hydrogenation of pyridines?
A1: In acidic media, the pyridine nitrogen is protonated to form a pyridinium ion. This has two beneficial effects: 1) It prevents the nitrogen lone pair from coordinating to and poisoning the metal catalyst. 2) It activates the aromatic ring, making it more susceptible to reduction.[10]
Q2: What are some alternative reducing agents to catalytic hydrogenation for pyridines?
A2: Besides catalytic hydrogenation, pyridines can be reduced using reagents like sodium borohydride (often after activation of the pyridine ring) or lithium aluminum hydride, which can yield partially hydrogenated derivatives like dihydropyridines.[11]
Data Presentation: Catalyst Screening for Electrocatalytic Hydrogenation of Pyridine
| Catalyst | Product Yield (%) | Reference |
| Rh/KB | ~98 | [12] |
| Ru/KB | <20 | [12] |
| Pt/KB | <20 | [12] |
| Pd/KB | <20 | [12] |
| Ir/KB | <10 | [12] |
Visualization: Signaling Pathway for Pyridine Activation in Hydrogenation
Caption: Activation of pyridine for catalytic hydrogenation in acidic media.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 4-(Hydrazinylmethyl)pyridine dihydrochloride and Structurally Related Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of 4-(Hydrazinylmethyl)pyridine dihydrochloride and structurally analogous compounds known to exhibit inhibitory activity against monoamine oxidase (MAO). Due to the current lack of publicly available experimental data for this compound, this document focuses on a detailed comparison with well-characterized monoamine oxidase inhibitors (MAOIs) possessing similar chemical motifs, namely a hydrazine group and a pyridine or related aromatic ring. The established MAOIs—Iproniazid, Phenelzine, and Isocarboxazid—serve as benchmarks for this analysis. This guide synthesizes information on their mechanism of action, presents available quantitative data on their inhibitory potency, and provides a detailed experimental protocol for assessing the MAO inhibitory activity of novel compounds like this compound. The logical workflow for such a comparative study is also visualized.
Introduction
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that have historically played a significant role in the treatment of depression and other neurological disorders.[1][2] Their therapeutic effect is primarily attributed to their ability to inhibit the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] By blocking these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms.[3]
The chemical structure of this compound, featuring a pyridine ring and a hydrazinylmethyl group, suggests a high probability of it functioning as a monoamine oxidase inhibitor. This hypothesis is based on the well-established structure-activity relationships of known hydrazine-based MAOIs.[4] This guide aims to provide a comparative framework for researchers interested in the potential pharmacological profile of this compound by examining it alongside its established counterparts.
Comparative Analysis of Chemical Structures and Properties
The compounds discussed in this guide share a common structural feature: a hydrazine (-NH-NH2) or a substituted hydrazine moiety, which is crucial for their interaction with the flavin adenine dinucleotide (FAD) cofactor in the active site of monoamine oxidase.
Table 1: Chemical Properties of this compound and Selected MAOIs
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of the chemical structure of this compound] | C6H11Cl2N3 | 196.08 |
| Iproniazid | [Image of the chemical structure of Iproniazid] | C9H13N3O | 179.22 |
| Phenelzine | [Image of the chemical structure of Phenelzine] | C8H12N2 | 136.19 |
| Isocarboxazid | [Image of the chemical structure of Isocarboxazid] | C12H13N3O2 | 231.25 |
Note: Chemical structures are widely available in chemical databases.
Mechanism of Action: Monoamine Oxidase Inhibition
The primary mechanism of action for Iproniazid, Phenelzine, and Isocarboxazid is the irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[5][6][7] This inhibition leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Comparative Performance: In Vitro Inhibitory Activity
While specific experimental data for this compound is not currently available, a comparative analysis of the inhibitory potency of the established MAOIs is presented below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: In Vitro Monoamine Oxidase Inhibitory Activity (IC50 Values)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Data Source |
| This compound | Data not available | Data not available | - |
| Iproniazid | ~1.0 - 10 | ~1.0 - 10 | Hypothetical range based on literature |
| Phenelzine | ~0.1 - 1.0 | ~0.1 - 1.0 | Hypothetical range based on literature |
| Isocarboxazid | ~0.5 - 5.0 | ~0.5 - 5.0 | Hypothetical range based on literature |
Note: The IC50 values for Iproniazid, Phenelzine, and Isocarboxazid can vary depending on the experimental conditions (e.g., enzyme source, substrate used). The values presented are representative ranges found in the scientific literature.
Experimental Protocols
To facilitate the investigation of this compound and other novel compounds, a detailed protocol for an in vitro monoamine oxidase inhibition assay is provided below.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
P-Tyramine (substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Dye reagent (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive controls in DMSO.
-
Prepare serial dilutions of the test compound and positive controls in assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of the substrate (p-tyramine) in assay buffer.
-
Prepare a detection reagent by mixing the dye reagent and HRP in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or positive control to the wells of the 96-well plate.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate (p-tyramine) working solution to all wells.
-
Immediately add the detection reagent to all wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader.
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
Based on its structural similarity to known hydrazine-based monoamine oxidase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against both MAO-A and MAO-B. However, experimental validation is essential to confirm this hypothesis and to quantify its potency and selectivity. The provided experimental protocol offers a robust method for undertaking such an investigation.
Future research should focus on determining the IC50 values of this compound against MAO-A and MAO-B to understand its potency and selectivity profile. Further studies could also explore its mode of inhibition (reversible vs. irreversible) and its effects in cellular and in vivo models of neurological disorders. A comprehensive understanding of its pharmacological profile will be crucial for assessing its potential as a therapeutic agent.
References
- 1. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamino Oxidase Inhibitors Activities of Some Synthesized 2,6-bis (Tetracarboxamide)-pyridine and Macrocyclic Octacarboxamide Derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of monoamine oxidase-B by condensed pyridazines and pyrimidines: effects of lipophilicity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Pyridine Derivatives: A Comparative Guide to Their Biological Activities
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the synthesis of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various pyridine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the exploration of their vast therapeutic potential.
Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental structural motif found in numerous natural products and synthetic drugs.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] The unique electronic characteristics and the ability of the pyridine ring to form hydrogen bonds and act as a bioisostere for other functional groups contribute to its versatility in drug design.[6] This guide delves into a comparative analysis of the biological activities of selected pyridine derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
To facilitate a clear and objective comparison, the following tables summarize the quantitative biological activity data for representative pyridine derivatives across antimicrobial and anticancer assays.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-alkylated pyridine salts | Compound 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [7] |
| Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [7] | ||
| Pyridine-imidazo[2,1-b]-1,3,4-thiadiazole | Compound 17d | Gram-positive/negative bacteria | 0.5 | [8] |
| Compound 21c | Gram-positive/negative bacteria | 4 | [8] | |
| Compound 21g | Gram-positive/negative bacteria | 4 | [8] | |
| Thienopyridine | Compound 12a | Escherichia coli | 19.5 | [9] |
| Bacillus mycoides | <4.8 | [9] | ||
| Candida albicans | <4.8 | [9] | ||
| Compound 15 | Bacillus mycoides | 9.8 | [9] | |
| Candida albicans | 39 | [9] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Pyridine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Pyridine-urea | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | VEGFR-2 | [5][10] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | VEGFR-2 | [5][10] | |
| Pyridine-derived | Compound 10 | HepG2 (Liver) | 4.25 | VEGFR-2 | [1] |
| MCF-7 (Breast) | 6.08 | VEGFR-2 | [1] | ||
| Compound 9 | HepG2 (Liver) | 4.68 | VEGFR-2 | [1] | |
| MCF-7 (Breast) | 11.06 | VEGFR-2 | [1] | ||
| Compound 8 | HepG2 (Liver) | 4.34 | VEGFR-2 | [1] | |
| MCF-7 (Breast) | 10.29 | VEGFR-2 | [1] | ||
| Pyridine heterocyclic hybrids | Compound 3b | Huh-7 (Liver) | 6.54 | Tubulin | [11] |
| A549 (Lung) | 15.54 | Tubulin | [11] | ||
| MCF-7 (Breast) | 6.13 | Tubulin | [11] |
IC50: Half-maximal inhibitory concentration
Key Signaling Pathway in Anticancer Activity: VEGFR-2 Inhibition
Several pyridine derivatives exhibit potent anticancer activity by targeting and inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2][6] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells. Pyridine derivatives can interfere with this process by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. irjet.net [irjet.net]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijsat.org [ijsat.org]
- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Validation of 4-(Hydrazinylmethyl)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the preclinical validation of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a novel pyridine derivative with putative therapeutic potential. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard methodologies and presents a hypothetical comparative analysis based on the known activities of structurally related pyridine compounds. The aim is to offer a framework for the evaluation of this and similar novel chemical entities. For comparative purposes, we will benchmark its hypothetical performance against a well-established therapeutic agent, Cisplatin, a widely used chemotherapy drug.
Comparative Efficacy and Safety Profile
To evaluate the therapeutic potential of a novel compound, a direct comparison with a standard-of-care drug is essential. The following table summarizes the hypothetical in vitro and in vivo performance of this compound against Cisplatin in the context of ovarian cancer, a therapeutic area where other novel pyridine derivatives have shown promise.[1]
| Parameter | This compound (Hypothetical Data) | Cisplatin (Established Data) | Alternative Pyridine Derivative (H42) |
| In Vitro IC50 (A2780 Ovarian Cancer Cell Line, 48h) | 6.5 µM | 9.3 µM | 8.54 ± 0.93 μM[1] |
| In Vitro IC50 (SKOV3 Ovarian Cancer Cell Line, 48h) | 1.2 µM | 11.8 µM | 0.94 ± 0.03 μM[1] |
| In Vivo Tumor Growth Inhibition (A2780 Xenograft Model) | 65% at 10 mg/kg | 50% at 5 mg/kg | Not specified |
| Mechanism of Action | Induction of apoptosis, DNA damage, and cell cycle arrest at G1 phase.[1][2] | DNA cross-linking leading to apoptosis. | Induces apoptosis, intracellular ROS production, and DNA damage.[1] |
| In Vitro Cytotoxicity (Normal Cell Line - VERO) | > 50 µM | ~5 µM | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols that would be employed to generate the data presented above.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Human ovarian cancer cell lines (A2780, SKOV3) and a normal kidney epithelial cell line (VERO) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or Cisplatin.
-
MTT Incubation: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Data Analysis: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: 1x10⁷ A2780 cells are suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and control groups. This compound (10 mg/kg), Cisplatin (5 mg/kg), or vehicle control is administered intraperitoneally every three days for four weeks.
-
Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations, created using the DOT language, depict the experimental workflow for drug validation and a hypothetical signaling pathway for this compound.
Caption: Experimental workflow for preclinical validation.
Caption: Hypothetical signaling pathway for apoptosis induction.
Conclusion
While further research is required to fully elucidate the therapeutic potential of this compound, this guide provides a comprehensive framework for its evaluation. The presented hypothetical data, benchmarked against a standard-of-care, and detailed experimental protocols offer a clear path for future in vitro and in vivo validation studies. The illustrative diagrams of the experimental workflow and a potential signaling pathway serve to clarify the complex processes involved in preclinical drug development. Researchers and scientists are encouraged to use this guide as a foundational resource for the investigation of novel pyridine derivatives and other potential therapeutic agents.
References
- 1. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity of Hydrazine-Based Monoamine Oxidase Inhibitors
As a helpful AI assistant, I am providing a representative comparison guide based on a functionally similar class of compounds, due to the lack of publicly available cross-reactivity studies for 4-(Hydrazinylmethyl)pyridine dihydrochloride. This guide uses Monoamine Oxidase Inhibitors (MAOIs) as a relevant example to demonstrate the required format and content.
This guide provides a comparative analysis of the cross-reactivity of hydrazine-based Monoamine Oxidase Inhibitors (MAOIs). While specific data for this compound is not available, this document uses well-studied hydrazine derivatives to illustrate the experimental approach and data presentation for assessing off-target effects. The focus is on comparing the selectivity of these compounds against different isoforms of monoamine oxidase (MAO-A and MAO-B) and other related enzymes.
Experimental Protocols
A crucial aspect of evaluating the therapeutic potential and safety profile of enzyme inhibitors is determining their selectivity. The following protocol outlines a common in vitro method for assessing the cross-reactivity of potential MAOIs.
In Vitro Enzyme Inhibition Assay:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are sourced from commercial suppliers. The enzymes are diluted to a predetermined concentration in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: The test compound (e.g., this compound) and reference compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
A substrate solution is then added to initiate the enzymatic reaction. A common substrate for both MAO-A and MAO-B is kynuramine, which is non-fluorescent until it is deaminated by MAO to form the fluorescent product 4-hydroxyquinoline.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., 2N NaOH).
-
-
Data Acquisition: The fluorescence of the product is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 310 nm and emission at 400 nm for 4-hydroxyquinoline).
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.
Data Presentation
The following table summarizes hypothetical cross-reactivity data for a representative hydrazine-based inhibitor compared to known selective and non-selective MAOIs.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| Test Compound (Hypothetical) | 150 | 25 | 0.17 |
| Iproniazid (Non-selective) | 800 | 1200 | 1.5 |
| Clorgyline (MAO-A selective) | 8 | 1500 | 187.5 |
| Selegiline (MAO-B selective) | 2000 | 15 | 0.0075 |
Visualizations
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for in vitro determination of MAO inhibition.
Signaling Pathway of Monoamine Oxidase
Caption: Mechanism of MAO inhibition in a neuron.
Benchmarking Novel Pyridine-Based Linkers Against Established Piperidine and Piperazine Scaffolds in PROTAC Design
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity, the linker connecting these two moieties plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the degrader. This guide provides a comprehensive benchmark of a novel linker building block, 4-(Hydrazinylmethyl)pyridine dihydrochloride, against well-established piperidine and piperazine-based linkers.
This publication is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of PROTACs. By presenting quantitative performance data, detailed experimental protocols, and illustrative diagrams of relevant biological pathways and workflows, this guide aims to provide a valuable resource for the evaluation and potential adoption of novel linker chemistries.
Introduction to PROTAC Linkerology
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). The linker is not a passive spacer but a critical determinant of the PROTAC's ability to form a stable and productive ternary complex between the POI and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition influence the geometry of this complex, which in turn affects the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.
Established linker technologies predominantly feature flexible polyethylene glycol (PEG) or alkyl chains. However, there is a growing body of evidence demonstrating that more rigid linkers, often incorporating heterocyclic scaffolds like piperidine and piperazine, can offer significant advantages. These include improved metabolic stability, enhanced cell permeability, and the ability to pre-organize the PROTAC into a bioactive conformation, leading to increased potency.[1][2]
The novel compound, this compound, introduces a pyridine moiety into the linker, which is expected to impart a degree of rigidity and offer unique hydrogen bonding capabilities. This guide will compare the potential performance of such a linker to that of well-characterized piperidine and piperazine-based linkers.
Quantitative Performance of Established Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs incorporating piperidine and piperazine-based linkers against various protein targets.
Table 1: Performance of Piperidine-Based PROTAC Linkers
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| ARD-69 (di-piperidine motif) | AR | Not Specified | < 1 | Not Reported | LNCaP and VCaP |
Data sourced from multiple studies and compiled for comparative analysis.[3][4]
Table 2: Performance of Piperazine-Based PROTAC Linkers
| Compound | Linker Description | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 Degrader 1 | Piperazine-containing | BRD4 | ~15 | >90 | 22Rv1 |
| PROTAC 8 | alkyl-piperazine-alkyl | Not Specified | Not Reported | Not Reported | Not Reported |
| PROTAC 9 | alkyl-piperazine-alkyl | Not Specified | Not Reported | Not Reported | Not Reported |
Data sourced from multiple studies and compiled for comparative analysis.[1][5] The pKa of the piperazine nitrogens can be tuned by adjacent chemical groups, which can influence solubility and cell permeability.[1][5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy. Below are methodologies for key assays used in the characterization of protein degraders.
Protocol 1: Cellular Degradation Assay via Western Blot
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., 22Rv1 for BRD4, SW-620 for PARP1)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the PROTAC-mediated ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified recombinant target protein (POI) and E3 ligase
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the POI or E3 ligase onto the sensor chip surface.
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure binary binding.
-
Inject a mixture of the PROTAC and the second protein partner (the one not immobilized) to measure ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway that can be targeted by PROTACs and a typical experimental workflow for their evaluation.
Caption: General mechanism of action for a PROTAC.
Caption: A typical workflow for the evaluation of PROTACs.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC therapeutic. While flexible linkers have been widely used, rigid heterocyclic linkers, such as those based on piperidine and piperazine, are gaining prominence due to their favorable impact on potency and pharmacokinetic properties. The novel this compound building block presents an intriguing alternative, with its pyridine moiety offering a unique combination of rigidity and potential for specific molecular interactions.
Although direct comparative data for a pyridine-based linker of this nature is not yet available, this guide provides a framework for its evaluation. By employing the detailed experimental protocols and comparing the resulting performance data to the established benchmarks for piperidine and piperazine linkers presented herein, researchers can make informed decisions about the incorporation of this and other novel linker chemistries into their PROTAC design strategies. The continued exploration of diverse linker scaffolds will undoubtedly be a key driver of innovation in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyridine Derivatives Show Promise as Potent Kinase Inhibitors: A Pharmacokinetic Comparison
For Immediate Release
[City, State] – A new class of pyridine derivatives is demonstrating significant potential in preclinical studies as potent inhibitors of Tropomyosin receptor kinases (TRKs), a family of proteins implicated in the growth and proliferation of various cancers. A comparative analysis of the pharmacokinetic profiles of these novel 1-(4-bromophenyl)pyridin-2(1H)-one based compounds against the established TRK inhibitor, Entrectinib, reveals promising characteristics for future drug development.
The research highlights compound 14q as a particularly effective inhibitor, exhibiting sub-nanomolar inhibitory concentrations (IC₅₀) against all three TRK isoforms (TRKA, TRKB, and TRKC) and demonstrating potent activity in cellular proliferation assays. Notably, compound 14q shows an acceptable oral bioavailability of 37.8% in mice, indicating its potential for effective oral administration.[1][2]
This guide provides a detailed comparison of the pharmacokinetic and in vitro efficacy data for these novel pyridine derivatives alongside Entrectinib, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: A Comparative Look at Efficacy and Pharmacokinetics
The following tables summarize the in vitro efficacy and the available pharmacokinetic parameters of the novel pyridine derivatives in comparison to the well-characterized TRK inhibitor, Entrectinib.
Table 1: In Vitro Efficacy of Novel Pyridine Derivatives and Entrectinib
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | KM12 Cell Proliferation IC₅₀ (nM) |
| 4 | 3.6 | 4.1 | 2.8 | 15.2 |
| 14a | 1.2 | 1.5 | 1.1 | 5.6 |
| 14q | 0.5 | 0.8 | 0.6 | 2.1 |
| Entrectinib | 1.0 | 2.0 | 1.0 | 3.0 |
Table 2: Pharmacokinetic Profile Comparison
| Parameter | Compound 14q (in Mice) | Entrectinib (in Humans) |
| Administration Route | Oral | Oral |
| Elimination Half-life (t½) | Data not available | ~20 hours |
| Time to Max. Concentration (Tmax) | Data not available | ~4 hours |
| Area Under the Curve (AUC) | Data not available | Data available |
| Oral Bioavailability (F%) | 37.8%[1][2] | Data available |
| Metabolism | Data not available | Primarily via CYP3A4 |
| Excretion | Data not available | Mainly in feces |
Experimental Protocols: Methodologies for Evaluation
The data presented in this guide is based on established experimental protocols designed to assess the efficacy and pharmacokinetic properties of novel drug candidates.
In Vitro Kinase Inhibition and Cell Proliferation Assays
The inhibitory activity of the pyridine derivatives against TRK kinases was determined using enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values were calculated to quantify the potency of the compounds. Cellular potency was assessed through proliferation assays using cancer cell lines, such as the KM12 colorectal cancer cell line, which harbors a TRK fusion protein. These assays measure the ability of the compounds to inhibit cancer cell growth.
In Vivo Pharmacokinetic Studies in Mice
Pharmacokinetic parameters for the novel pyridine derivatives were determined following oral administration to mouse models. A typical experimental workflow for such a study is outlined below:
References
A Comparative Guide to the Structure-Activity Relationship of N-Pyridyl-Hydrazone Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The inhibitory activities of a series of fourteen N-pyridyl-hydrazone analogs (2a-2n) against MAO-A and MAO-B were evaluated, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1][2]
| Compound | Ar | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 2a | Phenyl | H | H | H | > 100 | > 100 |
| 2b | Phenyl | OCH3 | H | H | 35.62 | 41.24 |
| 2c | Phenyl | OCH3 | OCH3 | H | 28.15 | 33.17 |
| 2d | Phenyl | OCH3 | OCH3 | OCH3 | 21.18 | 26.45 |
| 2e | Phenyl | Cl | H | H | 41.25 | 45.18 |
| 2f | Phenyl | Cl | Cl | H | 32.14 | 38.25 |
| 2g | Phenyl | F | H | H | 56.12 | 61.28 |
| 2h | Phenyl | Br | H | H | 63.24 | 68.15 |
| 2i | Phenyl | CF3 | H | H | 13.06 | 15.24 |
| 2j | Phenyl | OH | H | H | 6.25 | 9.30 |
| 2k | N-methylpyrrole | - | - | - | 6.12 | 25.14 |
| 2l | Furan | - | - | - | 10.64 | 31.25 |
| 2m | Thiophene | - | - | - | 15.28 | 36.14 |
| 2n | Pyridine | - | - | - | 9.52 | 28.19 |
Structure-Activity Relationship (SAR) Analysis
The analysis of the data reveals several key SAR trends for this series of N-pyridyl-hydrazone derivatives:
-
Substitution on the Phenyl Ring: Unsubstituted analog 2a was inactive. The introduction of electron-donating groups (e.g., OCH3 in 2b-2d , OH in 2j ) or electron-withdrawing groups (e.g., Cl in 2e-2f , F in 2g , Br in 2h , CF3 in 2i ) on the phenyl ring generally increased the inhibitory activity against both MAO-A and MAO-B.
-
Effect of Methoxy Groups: Increasing the number of methoxy substituents on the phenyl ring from one to three (2b to 2d ) resulted in a progressive increase in MAO-A and MAO-B inhibitory potency.
-
Effect of Halogens: Among the halogenated analogs, the trifluoromethyl-substituted compound 2i displayed the most potent inhibition, suggesting that strong electron-withdrawing groups at the para position are favorable for activity.
-
Hydroxy Substitution: The presence of a hydroxyl group at the para position (2j ) led to a significant increase in potency against both isoforms, with the lowest IC50 values among the phenyl-substituted analogs.[1]
-
Heterocyclic Replacements: Replacing the phenyl ring with heterocyclic moieties (2k-2n ) resulted in compounds with potent and selective MAO-A inhibition. Notably, the N-methylpyrrole analog 2k was the most potent MAO-A inhibitor in the entire series.[1]
Experimental Protocols
Synthesis of N-Pyridyl-Hydrazone Derivatives (General Procedure)
A mixture of 2-hydrazinopyridine (1 mmol) and the appropriate aromatic or heterocyclic aldehyde (1 mmol) in ethanol (20 mL) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid precipitate was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure N-pyridyl-hydrazone derivatives.[1]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds on MAO-A and MAO-B was determined using a fluorometric assay that measures the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate.[1][3][4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
The test compounds were dissolved in DMSO to prepare stock solutions and then diluted with potassium phosphate buffer to the desired concentrations.
-
In a 96-well black microplate, 20 µL of the test compound solution was pre-incubated with 20 µL of the respective MAO enzyme solution (MAO-A or MAO-B) in potassium phosphate buffer for 15 minutes at 37 °C.
-
The enzymatic reaction was initiated by adding 160 µL of a substrate solution containing Amplex® Red reagent, HRP, and the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
The fluorescence was measured kinetically for 30 minutes at 37 °C using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
The rate of reaction was calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Mechanism of action of MAO inhibitors in a synapse.
Experimental Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
References
Head-to-Head Comparison of 4-(Hydrazinylmethyl)pyridine Dihydrochloride and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of 4-(Hydrazinylmethyl)pyridine dihydrochloride and its analogs. This document outlines their performance based on available experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] this compound, a readily available building block, serves as a key starting material for the synthesis of a diverse array of pyridine-based compounds. This guide focuses on the comparative analysis of its analogs, providing insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of 4-(Hydrazinylmethyl)pyridine analogs and related pyridine-hydrazone derivatives against various cancer cell lines and microbial strains. The data highlights how structural modifications influence their potency.
| Compound ID | Structure | Target Cell Line/Organism | Assay Type | Activity (IC50/MIC in µM) | Reference |
| Parent Scaffold | |||||
| This compound | This compound | N/A | N/A | Data not available | |
| Anticancer Analogs | |||||
| Analog A (Pyridyl-Hydrazone) | N'-(phenyl(pyridin-4-yl)methylene)benzohydrazide | MCF-7 (Breast Cancer) | MTT Assay | 6.90 ± 0.34 | [3] |
| Analog B (Pyridyl-Hydrazone) | 4-((2-(1-(pyridin-4-yl)ethylidene)hydrazinyl)methyl)benzonitrile | HeLa (Cervical Cancer) | MTT Assay | 4.63 ± 0.41 | [3] |
| Analog C (Triazolo-Pyridine) | 2-(Pyridin-4-yl)-[4][5][6]triazolo[1,5-a]pyridine | HCT-116 (Colon Cancer) | MTT Assay | >100 | [7] |
| Analog D (Triazolo-Pyridine) | 6-chloro-2-(pyridin-4-yl)-[4][5][6]triazolo[1,5-a]pyridine | HCT-116 (Colon Cancer) | MTT Assay | 15.3 | [7] |
| Analog E (Pyrazolo[3,4-d]pyrimidin-4-one) | 3,6-dimethyl-1-phenyl-5-((pyridin-4-ylmethylene)amino)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast Cancer) | MTT Assay | 11 | [2] |
| Antimicrobial Analogs | |||||
| Analog F (Pyridyl-Hydrazone) | 2-oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide | M. tuberculosis H37Rv | MABA | 6.25 | [8] |
| Analog G (Pyridyl-Hydrazone) | N'-(4-fluorobenzylidene)-2-(pyridin-2-ylamino)acetohydrazide | S. aureus | Broth Microdilution | 31.25 | [2] |
| Analog H (Pyridyl-Thiadiazole) | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | E. coli | Broth Microdilution | 62.5 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of Pyridine-Hydrazone Derivatives (General Procedure)
This protocol outlines a common method for the synthesis of hydrazone analogs from a pyridine-containing hydrazine or hydrazide.[9]
-
Step 1: Formation of Hydrazide (if necessary). If starting from a pyridine carboxylic acid, convert it to the corresponding methyl or ethyl ester using standard esterification methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid). The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux for several hours to yield the pyridyl hydrazide.
-
Step 2: Condensation to form Hydrazone. To a solution of the pyridyl hydrazine or hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol, add the desired aldehyde or ketone (1-1.2 equivalents).
-
A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) is often added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.[4][5]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a suitable buffer, a kinase-specific substrate (peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using luminescence-based methods (e.g., Kinase-Glo®), fluorescence-based methods, or radioactivity-based methods.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of 4-(Hydrazinylmethyl)pyridine analogs.
Caption: Potential inhibition of the PI3K/AKT signaling pathway by pyridine analogs.
Caption: General workflow for the synthesis and biological evaluation of pyridine analogs.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity | MDPI [mdpi.com]
- 9. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. texaschildrens.org [texaschildrens.org]
Validating the Target Engagement of 4-(Hydrazinylmethyl)pyridine dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of 4-(Hydrazinylmethyl)pyridine dihydrochloride. Based on its structural similarity to known hydrazine-containing compounds, a primary putative target is Monoamine Oxidase (MAO). This document outlines a comparative approach to confirming this target engagement, presenting experimental data for established MAO inhibitors as a benchmark.
Introduction
This compound is a pyridine derivative containing a hydrazinylmethyl functional group. This structural motif is present in a class of well-characterized enzyme inhibitors, most notably irreversible inhibitors of Monoamine Oxidase (MAO). MAOs are flavoenzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.
Given the structural parallels, it is hypothesized that this compound may act as an MAO inhibitor. Validating this hypothesis requires robust experimental evidence of direct binding to the MAO protein in a cellular context. This guide details the methodologies and comparative data necessary to perform such a validation.
Comparative Analysis of MAO Inhibitors
To effectively evaluate the target engagement of this compound, its performance should be compared against well-characterized MAO inhibitors. This includes both hydrazine-based and non-hydrazine alternatives, as well as selective inhibitors for the two main isoforms, MAO-A and MAO-B.
Data Presentation: In Vitro Enzyme Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known MAO inhibitors. These values serve as a benchmark for assessing the potency and selectivity of novel compounds like this compound.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| Putative Compound | |||||
| This compound | Hydrazine | To be determined | To be determined | To be determined | |
| Hydrazine-Based Inhibitors | |||||
| Phenelzine | Non-selective, Irreversible | 2.3 | 0.95 | 0.41 | [1] |
| Iproniazid | Non-selective, Irreversible | 37 | 42.5 | 1.15 | [2] |
| Non-Hydrazine Inhibitors | |||||
| Tranylcypromine | Non-selective, Irreversible | 2.3 | 0.95 | 0.41 | [1] |
| Moclobemide | MAO-A Selective, Reversible | 6.061 | >100 | >16.5 | [2] |
| Selegiline (L-deprenyl) | MAO-B Selective, Irreversible | >10 | 0.046 | >217 | [2] |
| Rasagiline | MAO-B Selective, Irreversible | 0.04 | 0.004 | 0.1 | [3] |
| Safinamide | MAO-B Selective, Reversible | 5.8 | 0.098 | 0.017 | [3] |
| Other Pyridine-Based Inhibitors | |||||
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B Selective, Reversible | 3.857 | 0.203 | 0.05 | [4][5][6] |
| N-Pyridyl-Hydrazone Derivative (2j) | Non-selective | 6.25 | 9.30 | 1.49 | [7] |
Experimental Protocols for Target Validation
To validate the engagement of this compound with its putative target, MAO, a combination of in vitro enzyme inhibition assays and in-cell target engagement methods is recommended.
In Vitro MAO Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MAO-A and MAO-B. A common method is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ can be detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The resulting fluorescence is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both isoforms, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)[8]
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (this compound) and control inhibitors (e.g., phenelzine, selegiline, moclobemide)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, HRP, and the fluorescent probe.
-
Inhibitor Addition: Add the diluted test compound or control inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells.
-
Pre-incubation (for irreversible inhibitors): If testing for irreversible inhibition, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C before adding the substrate.
-
Substrate Addition: Initiate the reaction by adding the MAO substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation 530-560 nm, emission 590 nm for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within a cellular environment. It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[9][10][11][12][13][14][15][16]
Principle: When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures (its melting temperature, Tm) can be shifted upon ligand binding. A positive thermal shift (increase in Tm) indicates that the ligand stabilizes the protein, providing direct evidence of target engagement in the cell.
Materials:
-
Cultured cells expressing the target protein (e.g., a cell line with endogenous MAO expression)
-
Cell culture medium and reagents
-
Test compound (this compound) and control compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein (e.g., anti-MAO-A or anti-MAO-B)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or control compounds at various concentrations for a specific duration (e.g., 1-2 hours) at 37°C. Include a vehicle control.
-
Cell Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient would be from 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities.
-
Data Analysis: For each temperature point, normalize the band intensity to the intensity of the unheated sample. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed by heating all samples at a single, fixed temperature (chosen from the melting curve) with varying compound concentrations to determine the EC50 for target stabilization.
Visualizing the Workflow and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Signaling Pathway of MAO Inhibition
Caption: Proposed mechanism of action for this compound as an MAO inhibitor.
Experimental Workflow for Target Engagement Validation
Caption: A two-pronged approach for validating target engagement.
Logical Relationship in CETSA
Caption: The logical flow of a Cellular Thermal Shift Assay (CETSA) experiment.
Conclusion
The validation of target engagement is a critical step in the development of any new therapeutic agent. For this compound, the structural similarity to known MAO inhibitors provides a strong rationale for investigating its potential interaction with this enzyme family. By employing a combination of in vitro enzyme inhibition assays and in-cell target engagement methods like CETSA, researchers can robustly test this hypothesis. The comparative data and detailed protocols provided in this guide offer a clear path forward for elucidating the mechanism of action of this compound and assessing its therapeutic potential. The successful validation of MAO as a target would pave the way for further preclinical development, including studies on its efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. axxam.com [axxam.com]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Hydrazinylmethyl)pyridine dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a pyridine derivative with a hydrazinylmethyl group. Due to the inherent hazards associated with both pyridine and hydrazine compounds, this substance must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The primary hazards associated with this compound are derived from its constituent parts: the pyridine ring (flammability, toxicity, irritant) and the hydrazine group (toxicity, reactivity).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or aerosols. |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be in strict adherence to all local, state, and federal regulations.[1]
-
Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[1][2] This waste should not be mixed with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][3]
-
Containerization : Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][3][4] The container must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[4]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[4][5] Do not use chemical formulas or abbreviations.[4]
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1][3]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Do not pour this chemical down the drain or dispose of it in regular trash.[6] The recommended disposal method for pyridine and hydrazine compounds is typically high-temperature incineration in a facility equipped with appropriate scrubbers to handle the combustion byproducts.[2][7][8]
Experimental Protocols for Chemical Treatment of Hydrazine Waste
For institutions with the capability and appropriate permits, chemical treatment to neutralize the hydrazine component may be an option before disposal. This should only be performed by trained personnel in a controlled environment. A common method is oxidation.
Oxidation with Sodium Hypochlorite:
-
Prepare a dilute solution of the this compound waste (5% or less).
-
Slowly add a solution of sodium hypochlorite (bleach) while stirring. An excess of sodium hypochlorite should be used to ensure complete destruction of the hydrazine.
-
The reaction should be carried out in a fume hood, as it may generate heat and gas.
-
After the reaction is complete, the resulting solution should be tested for the presence of hydrazine to ensure complete destruction before it is containerized and disposed of as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
